Product packaging for Ac-YVAD-AOM(Cat. No.:CAS No. 154674-81-4)

Ac-YVAD-AOM

Cat. No.: B134413
CAS No.: 154674-81-4
M. Wt: 654.7 g/mol
InChI Key: LOACDHZQOPEFKK-NFJAKAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-YVAD-AOM is a useful research compound. Its molecular formula is C33H42N4O10 and its molecular weight is 654.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42N4O10 B134413 Ac-YVAD-AOM CAS No. 154674-81-4

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOACDHZQOPEFKK-NFJAKAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-YVAD-AOM: A Technical Guide to its Mechanism of Action as a Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-AOM (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-aoxymethylketone) is a synthetic tetrapeptide that acts as a potent, selective, and irreversible inhibitor of caspase-1. Its mechanism is rooted in mimicking the natural cleavage site of pro-interleukin-1β (pro-IL-1β), allowing it to bind covalently to the active site of caspase-1 and neutralize its enzymatic function. This inhibitory action is critical in the study of inflammatory pathways, as caspase-1 is the central effector enzyme of the inflammasome, a multiprotein complex that drives the maturation of key pro-inflammatory cytokines and initiates a lytic form of cell death known as pyroptosis. This guide provides an in-depth examination of the molecular mechanism of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its application, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Irreversible Caspase-1 Inhibition

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in innate immunity.[1][2] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic cleavage for activation.[1][3] This activation occurs within a large cytosolic protein complex called the inflammasome.[1][3][4]

The activation of the inflammasome is a two-step process:

  • Priming: Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) trigger a primary signal (e.g., via Toll-like receptors), leading to the transcriptional upregulation of inflammasome components like NLRP3 and substrates such as pro-IL-1β.[2]

  • Activation: A secondary stimulus (e.g., ATP, pore-forming toxins, crystalline structures) triggers the assembly of the inflammasome sensor (e.g., NLRP3), the adaptor protein ASC, and pro-caspase-1.[2][5] This proximity induces the autocatalytic cleavage and activation of pro-caspase-1 into its active p20 and p10 subunits.[1][3][4]

Once active, caspase-1 has three primary downstream effects:

  • Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent mediators of inflammation.[1][3][6]

  • Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis (pyroptosis), and the release of mature cytokines and other cellular contents.[1][2]

  • Other Substrate Cleavage: Caspase-1 can also cleave other proteins, including pro-caspase-7, and is involved in unconventional protein secretion.[3]

This compound functions as a highly specific and irreversible inhibitor of this process.[2][7] The peptide sequence 'YVAD' is based on the caspase-1 cleavage site in pro-IL-1β.[2] The aoxymethylketone (AOM) group is a reactive moiety that forms a covalent thioether bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation. By blocking caspase-1, this compound effectively prevents the maturation and release of IL-1β and IL-18 and inhibits GSDMD-mediated pyroptosis, thereby exerting potent anti-inflammatory effects.[2][7][8]

Quantitative Inhibitory Data

The efficacy of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not consistently reported across a wide range of public literature, related compounds provide insight into the potency of such targeted inhibitors. For instance, the similar chloromethyl ketone (cmk) variant, Ac-YVAD-cmk, has been shown to be a potent inhibitor.

InhibitorTarget CaspaseReported IC50Notes
Ac-FLTD-CMKCaspase-13.36 µMFor comparison; also inhibits Caspase-4 and -5.[9]
Ac-LESD-CMKCaspase-15.67 µMFor comparison; also inhibits Caspase-4, -5, and -8.[9]
Ac-YVAD-cmkCaspase-1Not specifiedDescribed as a potent and selective inhibitor.[2][10]
This compoundCaspase-1Not specifiedDescribed as a selective and potent inhibitor.[11]

Note: IC50 values can vary significantly based on the assay conditions, substrate concentration, and enzyme source.

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the point of intervention by this compound.

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Function PAMPs PAMPs / DAMPs TLR4 TLR4 / TNFR PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription proIL1B_gene pro-IL-1β mRNA Transcription->proIL1B_gene NLRP3_gene NLRP3 mRNA Transcription->NLRP3_gene Stimuli ATP, Toxins, Crystals NLRP3_protein NLRP3 Stimuli->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis proIL1B Pro-IL-1β Casp1->proIL1B Cleavage proIL18 Pro-IL-18 Casp1->proIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1B Mature IL-1β proIL1B->IL1B IL18 Mature IL-18 proIL18->IL18 GSDMD_N GSDMD N-Terminus GSDMD->GSDMD_N Inflammation Inflammation IL1B->Inflammation IL18->Inflammation Pore Membrane Pore GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Inhibitor This compound Inhibitor->Casp1 Irreversible Inhibition

Caption: NLRP3 inflammasome pathway and this compound inhibition point.

Key Experimental Protocols

The efficacy of this compound is typically validated through a series of in vitro and in vivo experiments.

In Vitro Inflammasome Inhibition Assay in THP-1 Macrophages

This protocol assesses the ability of this compound to block IL-1β secretion from inflammasome-activated human monocytic cells.

Methodology:

  • Cell Culture and Differentiation: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming (Signal 1): Replace the medium with fresh RPMI. Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or a vehicle control (DMSO) for 1 hour.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Compare IL-1β levels in this compound-treated groups to the vehicle control. A significant reduction indicates successful caspase-1 inhibition.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

This protocol evaluates the therapeutic potential of this compound in a clinically relevant model of polymicrobial sepsis.[8]

Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). Anesthetize the mice using isoflurane.

  • Surgical Procedure: Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a 21-gauge needle to induce sepsis (CLP group). For the sham group, the cecum is exposed but not ligated or punctured.

  • Inhibitor Administration: In the treatment group, administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose either before or immediately after the CLP surgery.[8] The control CLP group receives a vehicle injection.

  • Post-Operative Care: Suture the abdominal incision and provide fluid resuscitation (e.g., 1 mL sterile saline subcutaneously).[8] Monitor the animals for signs of distress and survival over a period of 24-72 hours.

  • Sample Collection: At a specified endpoint (e.g., 24 hours), collect blood via cardiac puncture and harvest organs (e.g., kidney, lung, liver).

  • Endpoint Analysis:

    • Cytokine Levels: Measure serum levels of IL-1β, IL-18, TNF-α, and IL-6 using ELISA.[8]

    • Organ Damage: Assess kidney injury by measuring serum creatinine and blood urea nitrogen (BUN).[8] Perform histological analysis (H&E staining) on organ tissues to evaluate tissue damage and inflammatory cell infiltration.

    • Survival: Record mortality rates across all groups over the observation period.

  • Data Analysis: Compare the measured parameters between the sham, CLP-vehicle, and CLP-Ac-YVAD-AOM groups to determine if the inhibitor provides a protective effect.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the in vitro inflammasome inhibition assay described above.

G cluster_treatment Treatment Groups start Start: THP-1 Monocytes in Culture diff Differentiate with PMA (24-48h) start->diff prime Prime with LPS (Signal 1) (3-4h) diff->prime inhibitor Pre-incubate with This compound (1h) prime->inhibitor vehicle Pre-incubate with Vehicle (DMSO) (1h) stim Stimulate with ATP/Nigericin (Signal 2) inhibitor->stim vehicle->stim collect Collect Supernatant stim->collect analyze Quantify IL-1β via ELISA collect->analyze end End: Compare IL-1β Levels (Inhibition vs Control) analyze->end

Caption: Workflow for in vitro testing of this compound.

Conclusion

This compound is an indispensable research tool for dissecting the complexities of inflammasome biology and innate immune responses. Its mechanism as a selective, irreversible inhibitor of caspase-1 allows for precise modulation of the inflammatory cascade, blocking the production of IL-1β and IL-18 and preventing pyroptotic cell death. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their investigations into inflammatory diseases, host-pathogen interactions, and the development of novel anti-inflammatory therapeutics.

References

An In-depth Technical Guide on Ac-YVAD-AOM and its Effect on IL-1β and IL-18 Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are potent pro-inflammatory cytokines central to the innate immune response. Their maturation and secretion are tightly regulated by the cysteine protease Caspase-1. Dysregulation of this pathway is implicated in a host of inflammatory diseases. Ac-YVAD-AOM is a selective, irreversible peptide inhibitor of Caspase-1 that serves as a critical tool for studying the inflammasome signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, its profound effects on IL-1β and IL-18 processing, and detailed experimental protocols for its application in research settings.

The Role of Caspase-1 in Cytokine Processing

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key mediator of inflammation.[1][2] It is synthesized as an inactive zymogen, pro-caspase-1.[3][4] Upon cellular exposure to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), multi-protein complexes called inflammasomes are assembled.[4][5][6] These platforms, often comprising a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1, facilitate the proximity-induced auto-activation of pro-caspase-1.[5][7]

Once activated, Caspase-1 performs several critical functions:

  • Cytokine Maturation: It proteolytically cleaves the inactive precursor proteins, pro-IL-1β and pro-IL-18, into their biologically active, mature forms (IL-1β and IL-18).[1][4][8]

  • Pyroptosis Induction: Caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane.[1][9] These pores facilitate the unconventional secretion of mature IL-1β and IL-18 and can lead to a pro-inflammatory form of programmed cell death known as pyroptosis.[1][9][10]

This compound: Mechanism of Action

This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-acyloxymethylketone) is a synthetic, cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of Caspase-1.[9]

  • Specificity: The peptide sequence "YVAD" is based on the Caspase-1 cleavage site in pro-IL-1β, conferring high selectivity for Caspase-1.[9]

  • Irreversible Inhibition: The a(acyloxymethyl)ketone (AOM) moiety forms a covalent thioether linkage with the catalytic cysteine residue in the active site of Caspase-1. This covalent modification permanently inactivates the enzyme.

By irreversibly binding to and inactivating Caspase-1, this compound effectively blocks all downstream events, most notably the proteolytic processing of pro-IL-1β and pro-IL-18. This prevents their maturation and subsequent secretion, thereby potently suppressing the inflammatory response.

Visualization of the Inhibitory Pathway

The following diagrams illustrate the canonical NLRP3 inflammasome pathway and the precise point of intervention by this compound, as well as a typical experimental workflow.

G NLRP3 Inflammasome Pathway and this compound Inhibition cluster_0 cluster_1 cluster_2 PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Inflammasome NLRP3 Inflammasome Assembly ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Auto-activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves Inhibitor This compound Inhibitor->Casp1 Inhibits IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Inflammation Inflammation IL1b->Inflammation Secretion & Signaling IL18->Inflammation Secretion & Signaling G Workflow: Assessing this compound Efficacy A 1. Seed Immune Cells (e.g., THP-1, BMDMs) B 2. Prime with LPS (Signal 1) (Induces Pro-IL-1β/Pro-IL-18 expression) A->B C 3. Pre-treat with this compound (Vehicle control vs. inhibitor) B->C D 4. Stimulate with Activator (Signal 2) (e.g., ATP, Nigericin to activate NLRP3) C->D E 5. Incubate & Collect Supernatant D->E F 6. Analyze Cytokine Levels E->F G ELISA for IL-1β / IL-18 F->G H Western Blot for cleaved Casp-1, IL-1β F->H

References

The Role of Ac-YVAD-AOM and its Analogs in Inflammasome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of Ac-YVAD-AOM and its closely related, more extensively documented analogs, Ac-YVAD-CMK and Ac-YVAD-CHO, in the field of inflammasome research. These tetrapeptide inhibitors are indispensable tools for elucidating the intricate signaling pathways of the inflammasome and for the development of novel therapeutics targeting inflammation-driven diseases. While the term "this compound" is used in the topic, it is likely a conflation of the caspase-1 inhibitor Ac-YVAD with Azoxymethane (AOM), a chemical inducing agent for colitis-associated cancer models. This guide will focus on the function of the Ac-YVAD peptide as a caspase-1 inhibitor.

Core Function: Selective and Potent Inhibition of Caspase-1

This compound and its analogs are synthetic peptides designed to mimic the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1. This design allows them to act as potent and selective inhibitors of caspase-1, a critical cysteine protease in the innate immune system.[1][2] The primary mechanism of action involves the irreversible binding of the inhibitor to the active site of caspase-1, thereby preventing the processing and maturation of its key substrates.[3]

By inhibiting caspase-1, these compounds effectively block two major downstream events of inflammasome activation:

  • Cytokine Maturation: They prevent the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their biologically active forms, IL-1β and IL-18.[4][5]

  • Pyroptosis: They inhibit the cleavage of Gasdermin D (GSDMD), a pore-forming protein that executes a lytic, pro-inflammatory form of cell death known as pyroptosis.[2]

This targeted inhibition makes Ac-YVAD and its derivatives powerful tools for studying the physiological and pathological roles of the inflammasome in various diseases, including autoinflammatory syndromes, neurodegenerative disorders, and cancer.

Quantitative Data on Ac-YVAD Analogs

The following tables summarize key quantitative data for the widely used caspase-1 inhibitors, Ac-YVAD-CHO and Ac-YVAD-CMK. This data is essential for experimental design and interpretation.

InhibitorTargetKi Value (nM)IC50 ValueReference
Ac-YVAD-CHO Human Caspase-10.760.7 µM (for IL-1β)[6]
Mouse Caspase-13.02.5 µM (for IL-1β)[6]
Ac-YVAD-CMK Caspase-10.8Not specified[7]
Caspase-4362Not specified[7]
Caspase-5163Not specified[7]
ApplicationInhibitorConcentration/DoseOrganism/Cell TypeEffectReference
In VitroAc-YVAD-CMK20-80 µMMouse MicrogliaDecreased mRNA levels of IL-1β/IL-18[8]
Ac-YVAD-CMK40 µMMouse MicrogliaReduced protein levels of caspase-1 (p20) and mature IL-1β/IL-18[8]
Ac-YVAD-CHO5 µMTHP-1 cell homogenatesInhibited activation of caspase-1 and IL-1β[9]
In VivoAc-YVAD-CMK300 ng/rat (i.c.v.)RatReduced infarct volume and levels of IL-1β and TNF-α in a cerebral ischemia model[7]
Ac-YVAD-CMK50-200 ng/mouse (i.c.v.)MouseReduced brain edema and mature IL-1β levels in an intracerebral hemorrhage model[10]
Ac-YVAD-CHO10 and 50 mg/kg (i.p.)MouseSuppressed IL-1β levels in blood[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the inflammasome pathway and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these processes.

G Canonical Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inhibition PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription Stimuli Activation Stimuli (e.g., Nigericin, ATP) NLRP3 NLRP3 Sensor Stimuli->NLRP3 Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC Adaptor ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis forms pores AcYVAD This compound (and analogs) AcYVAD->Casp1 inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by Ac-YVAD analogs.

G Experimental Workflow for Assessing Ac-YVAD Efficacy cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Downstream Assays start Plate Immune Cells (e.g., Macrophages) prime Prime with Signal 1 (e.g., LPS) start->prime inhibit Pre-treat with This compound / Vehicle prime->inhibit activate Activate with Signal 2 (e.g., Nigericin) inhibit->activate collect_supernatant Collect Supernatant activate->collect_supernatant lyse_cells Lyse Cells activate->lyse_cells elisa ELISA for IL-1β/IL-18 collect_supernatant->elisa ldh LDH Assay for Pyroptosis collect_supernatant->ldh caspase_assay Caspase-1 Activity Assay lyse_cells->caspase_assay western Western Blot for Caspase-1, GSDMD, etc. lyse_cells->western

Caption: A typical experimental workflow for evaluating the inhibitory effect of Ac-YVAD on inflammasome activation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in inflammasome research, adapted from multiple sources.

Caspase-1 Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of caspase-1 in cell lysates.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • Caspase-1 substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin) at 1 mM in DMSO.[11][12]

  • Fluorometer with excitation at 400 nm and emission at 505 nm.[11]

  • 96-well black microplate.

Procedure:

  • Cell Lysis:

    • Culture and treat cells as per the experimental design.

    • Harvest 1-5 x 10^6 cells and wash with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at top speed for 5 minutes at 4°C to pellet debris.

    • Collect the supernatant (cell lysate) and determine protein concentration (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of cell lysate (adjust volume to have equal protein amounts, e.g., 100-200 µg).

    • Add 50 µL of 2X Reaction Buffer to each well.[11]

    • Add 5 µL of 1 mM Ac-YVAD-AFC substrate to each well for a final concentration of 50 µM.[11]

    • Include a negative control (no lysate) and a positive control (e.g., lysate from cells known to have high caspase-1 activity).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

    • Read the fluorescence on a microplate reader at Ex/Em = 400/505 nm.[11]

    • The increase in fluorescence corresponds to the level of caspase-1 activity.

IL-1β Measurement by ELISA

This protocol quantifies the amount of secreted mature IL-1β in cell culture supernatants.

Materials:

  • Human or Mouse IL-1β ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems).[13][14]

  • Cell culture supernatants from treated and control cells.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Preparation:

    • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

    • Centrifuge cell culture supernatants to remove any cellular debris.

  • Assay:

    • Add 50 µL of standards and samples to the appropriate wells of the pre-coated microplate in duplicate.[14]

    • Add 50 µL of the Biotinylated Antibody Reagent to each well.[14]

    • Cover the plate and incubate at room temperature for the time specified in the kit protocol (typically 2-3 hours).

    • Wash the plate multiple times with the provided Wash Buffer.

    • Add 100 µL of Streptavidin-HRP Solution to each well and incubate for 30 minutes at room temperature.[14]

    • Wash the plate again.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 30 minutes.[14]

    • Add 100 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm (with a reference wavelength of 550 nm if possible) within 30 minutes of adding the Stop Solution.[14]

    • Generate a standard curve and calculate the concentration of IL-1β in the samples.

Pyroptosis Assessment by LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the supernatant as an indicator of cell lysis during pyroptosis.[15][16]

Materials:

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical).

  • Cell culture supernatants from treated and control cells.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Sample Preparation:

    • Culture and treat cells in a 96-well plate.

    • Prepare a "maximum LDH release" control by adding lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the experiment.

    • Prepare a "no cell" background control with media only.

  • Assay Reaction:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[17]

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at 490 nm within 1 hour.[17]

    • Calculate the percentage of cytotoxicity (LDH release) using the following formula:

      • % Cytotoxicity = 100 x [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]

Western Blot for Inflammasome Components

This protocol outlines the detection of key inflammasome proteins like NLRP3, cleaved caspase-1 (p20 subunit), and cleaved GSDMD.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-NLRP3, anti-caspase-1 (for p20 subunit), anti-GSDMD (for N-terminal fragment).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels (8% for NLRP3, 12-15% for caspase-1 and GSDMD).[18]

  • PVDF or nitrocellulose membranes.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer on ice.

    • Determine protein concentration.

    • Denature protein samples by boiling in Laemmli buffer.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like NLRP3 (>100 kDa), consider adding 0.1% SDS to the transfer buffer and reducing the methanol concentration to 10% or less.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.

Conclusion

This compound and its well-characterized analogs, Ac-YVAD-CMK and Ac-YVAD-CHO, are fundamental tools in the study of inflammasome-mediated inflammation. Their ability to selectively and potently inhibit caspase-1 allows researchers to dissect the molecular mechanisms of cytokine maturation and pyroptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to investigate the inflammasome and its role in health and disease. Through the rigorous application of these inhibitors and techniques, the field will continue to advance towards the development of targeted therapies for a wide range of inflammatory disorders.

References

An In-depth Technical Guide to Ac-YVAD-AOM's Role in Studying Inflammatory Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Inflammatory Cell Death

Programmed cell death is a fundamental process crucial for tissue homeostasis and host defense.[1] While apoptosis is typically considered immunologically silent, other forms of programmed cell death, such as pyroptosis, are inherently inflammatory.[2] Pyroptosis is characterized by cellular swelling, membrane rupture, and the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs).[2][3] This form of cell death is a critical component of the innate immune response to infection and cellular stress but is also implicated in the pathogenesis of numerous inflammatory diseases, making it a key area of study for therapeutic intervention.[1][4]

This guide focuses on the utility of N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide (Ac-YVAD-AOM) and its closely related analogs (e.g., Ac-YVAD-cmk, Ac-YVAD-CHO) as indispensable tools for dissecting the mechanisms of inflammatory cell death, particularly pyroptosis.

The Central Role of Caspase-1 in Pyroptosis

The execution of pyroptosis is predominantly mediated by inflammatory caspases, with Caspase-1 being the most extensively studied.[2] The activation of Caspase-1 is tightly regulated by large, multi-protein complexes known as inflammasomes.

2.1 The Canonical Inflammasome Pathway The canonical pyroptosis pathway is initiated by various pathogen-associated molecular patterns (PAMPs) or DAMPs, which are sensed by intracellular receptors like NLRP3 (NOD-like receptor pyrin domain-containing protein 3).[1][3][5] This sensing event, often primed by a first signal (e.g., via Toll-like receptors), triggers the assembly of the inflammasome complex. This complex typically consists of the sensor (NLRP3), an adaptor protein (ASC), and pro-caspase-1.[5][6] Within the inflammasome, pro-caspase-1 undergoes auto-cleavage to become its active form, Caspase-1.[5][7]

Activated Caspase-1 has two primary substrates:

  • Pro-inflammatory Cytokines: It cleaves the precursor forms of Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][2]

  • Gasdermin D (GSDMD): It cleaves GSDMD, releasing an N-terminal fragment (GSDMD-N).[1][5] This GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming pores that disrupt cellular osmotic potential, leading to cell lysis and the release of mature cytokines.[1][8]

Canonical Inflammasome Pathway cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) NLRP3 NLRP3 Sensor PAMPs->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC Adaptor ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage AcYVAD This compound (Inhibitor) AcYVAD->Casp1 Inhibition IL1b Mature IL-1β / IL-18 ProIL1b->IL1b Pyroptosis Pyroptosis & Cytokine Release IL1b->Pyroptosis GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pore->Pyroptosis

Caption: Canonical NLRP3 inflammasome pathway leading to pyroptosis and the inhibitory action of this compound.

This compound: A Specific Inhibitor of Caspase-1

This compound and its analogs are synthetic, cell-permeable tetrapeptide inhibitors that are potent, selective, and irreversible blockers of Caspase-1 activity.[8][9][10] The peptide sequence (YVAD - Tyr-Val-Ala-Asp) is based on the cleavage site in pro-IL-1β, allowing it to act as a highly specific substrate mimic.[8] The chloromethylketone (cmk), acyloxymethyl ketone (AOM), or aldehyde (CHO) reactive group covalently binds to the active site of Caspase-1, leading to its irreversible inhibition.[8]

3.1 Potency and Selectivity This class of inhibitors demonstrates high selectivity for Caspase-1 over other caspases, particularly the apoptotic caspases (-3, -6, -7, -8, -9).[11] This specificity is critical for distinguishing the effects of pyroptosis from apoptosis in experimental systems. While they can weakly inhibit other inflammatory caspases like human Caspase-4 and -5, their primary utility lies in targeting Caspase-1.[8]

Inhibitor Target Inhibition Constant (Ki) Selectivity Profile
Ac-YVAD-CHOCaspase-10.76 nM[11]Selective over Caspase-4, -5, -8, -9, -10 (Ki = 163-970 nM) and highly selective over Caspase-2, -3, -6, -7 (Ki > 10,000 nM).[11]
Ac-YVAD-cmkCaspase-1Not specified, but potentSelective inhibitor of Caspase-1 (IL-1β converting enzyme).[10][12][13]
This compoundCaspase-1Not specified, but potentSelective and potent Caspase-1 inhibitor.[14]

Table 1: Potency and Selectivity of Ac-YVAD-based Caspase-1 Inhibitors. Data for the CHO variant is provided as a representative example of the class's high potency.

Applications in Inflammatory Cell Death Research

This compound and its analogs are widely used to confirm the role of Caspase-1 in various experimental models, both in vitro and in vivo.

4.1 In Vitro Studies In cell culture models, Ac-YVAD inhibitors are used to pretreat cells before inducing pyroptosis. A typical experiment involves priming cells (e.g., macrophages) with LPS to upregulate pro-IL-1β and NLRP3, followed by a second stimulus (e.g., ATP or nigericin) to activate the inflammasome.[15] The addition of Ac-YVAD-cmk effectively blocks Caspase-1 activation, GSDMD cleavage, and the subsequent release of LDH and mature IL-1β.[16]

4.2 In Vivo Studies In animal models of inflammatory diseases, these inhibitors have demonstrated significant therapeutic potential. Administration of Ac-YVAD-cmk has been shown to be protective in models of sepsis, acute lung injury, cerebral ischemia, and intracerebral hemorrhage by reducing inflammatory cytokine levels and inhibiting pyroptotic cell death.[16][17][18][19]

Study Model Inhibitor Used Dosage / Concentration Key Findings Reference
Rat EndotoxemiaAc-YVAD-CHO5 mg (total inhaled dose)Reduced plasma IL-1β by 58% and IL-18 by 51%.[20]
Mouse Acute Lung InjuryAc-YVAD-cmkNot specifiedPrevented alveolar macrophage pyroptosis and reduced lung injury.[16]
Mouse Acute Gastric InjuryAc-YVAD-cmkNot specifiedProtected against injury by silencing NLRP3 inflammasome activities and reducing apoptosis.[21][22]
Rat Cerebral IschemiaAc-YVAD-cmk300 ng/rat (i.c.v.)Reduced infarct volume, Caspase-1 activity, and levels of IL-1β and TNF-α at 24 hr.[17]
Mouse Intracerebral HemorrhageAc-YVAD-cmkNot specifiedReduced Caspase-1 activation and IL-1β production, inhibited pyroptosis, and improved neurological function.[19]
Sepsis-induced Acute Kidney InjuryAc-YVAD-cmkNot specifiedDecreased expression of NLRP1, Caspase-1, IL-1β, and IL-18 in renal tissue; inhibited pyroptosis.[18]
Activated Microglia (in vitro)Ac-YVAD-cmk40 µM or 80 µMReduced the expression of IL-1β and IL-18.[10][12]

Table 2: Summary of Quantitative and Qualitative Data from Preclinical Studies Using Ac-YVAD-based Inhibitors.

Experimental Protocols

The following are generalized protocols for studying Caspase-1-mediated pyroptosis and its inhibition by this compound.

Experimental Workflow Start 1. Cell Culture (e.g., Bone Marrow-Derived Macrophages) Inhibitor 2. Pre-treatment (+/- this compound) Start->Inhibitor Priming 3. Priming (Signal 1) (e.g., LPS for 3-4 hours) Inhibitor->Priming Activation 4. Activation (Signal 2) (e.g., ATP or Nigericin for 30-60 min) Priming->Activation Collection 5. Sample Collection (Supernatant and Cell Lysate) Activation->Collection Analysis 6. Downstream Analysis Collection->Analysis LDH LDH Assay (Measures cell lysis) Analysis->LDH ELISA ELISA (Measures secreted IL-1β / IL-18) Analysis->ELISA WB Western Blot (Detects cleaved Casp-1 & GSDMD) Analysis->WB Microscopy Microscopy (Cell morphology, PI staining) Analysis->Microscopy

Caption: A typical experimental workflow for studying pyroptosis and its inhibition in vitro.

5.1 Protocol 1: In Vitro Induction and Inhibition of Pyroptosis This protocol outlines the steps to induce pyroptosis in macrophages and test the efficacy of this compound.

  • Cell Plating: Plate murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells in appropriate culture plates and allow them to adhere.

  • Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound (typically 10-50 µM) or vehicle control (DMSO) for 1 hour.

  • Priming (Signal 1): Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): Induce inflammasome activation by adding a second stimulus such as ATP (5 mM) or Nigericin (10-20 µM) for 30-60 minutes.

  • Sample Collection: Carefully collect the cell culture supernatant for cytokine and LDH analysis. Lyse the remaining cells in an appropriate buffer for Western blot analysis.

5.2 Protocol 2: Measurement of Pyroptosis Markers Following sample collection, several assays are performed to quantify the extent of pyroptosis.

  • Lactate Dehydrogenase (LDH) Assay:

    • Principle: LDH is a cytosolic enzyme released upon loss of plasma membrane integrity. Its activity in the supernatant is a quantitative measure of cell lysis.[15]

    • Method: Use a commercial colorimetric LDH cytotoxicity assay kit according to the manufacturer's instructions. Measure absorbance and calculate the percentage of LDH release relative to a maximum lysis control.

  • ELISA for IL-1β/IL-18:

    • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of mature, secreted IL-1β or IL-18 in the culture supernatant.[15][23]

    • Method: Use commercial ELISA kits for mouse or human IL-1β/IL-18. It is crucial to measure the secreted fraction in the supernatant, as this reflects Caspase-1 processing and release.[15]

  • Western Blot Analysis:

    • Principle: Western blotting is used to detect the cleavage of key proteins involved in the pathway.[23]

    • Method: Separate proteins from cell lysates and/or concentrated supernatants by SDS-PAGE. Transfer to a membrane and probe with specific antibodies to detect:

      • Caspase-1: The cleaved p20 or p10 subunits indicate activation.[22]

      • GSDMD: The cleaved N-terminal fragment (~30 kD) indicates execution of the pyroptotic pathway.[23]

      • IL-1β: The mature 17 kD fragment (p17) can be detected, often in the supernatant.

Conclusion and Future Directions

This compound and its analogs are powerful and specific pharmacological tools that have been instrumental in defining the central role of Caspase-1 in pyroptosis. By providing a means to selectively block this key enzyme, researchers can confirm the involvement of the canonical inflammasome pathway in various physiological and pathological contexts. The consistent anti-inflammatory and cytoprotective effects observed in numerous preclinical models highlight the therapeutic potential of targeting Caspase-1.[18][19][21] Future work will likely focus on developing next-generation Caspase-1 inhibitors with improved pharmacokinetic properties for clinical applications in treating inflammatory disorders.

References

Ac-YVAD-AOM: A Technical Guide to its Impact on Gasdermin D Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-YVAD-AOM is a potent and selective inhibitor of caspase-1, a critical enzyme in the inflammatory cell death pathway known as pyroptosis. By targeting caspase-1, this compound effectively blocks the cleavage of Gasdermin D (GSDMD), the executioner protein of pyroptosis. This inhibition prevents the formation of pores in the cell membrane, thereby suppressing the release of pro-inflammatory cytokines and subsequent cell lysis. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibition of Caspase-1 Activity by Ac-YVAD-cmk

While direct quantitative data on the inhibition of Gasdermin D cleavage by this compound is limited in publicly available literature, the inhibitory effect on its direct upstream activator, caspase-1, is well-documented. The following table summarizes the quantitative inhibition of caspase-1 activity by the closely related and widely used inhibitor, Ac-YVAD-cmk. This serves as a strong proxy for its effect on GSDMD cleavage.

InhibitorTargetCell/System TypeConcentration% Inhibition of ActivityReference
Ac-YVAD-cmkCaspase-1 like activityRat brain homogenates500 nM91%[1]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

GSDMD_Cleavage_Pathway cluster_stimulus Inflammasome Activators (e.g., LPS, Nigericin) cluster_inflammasome Inflammasome Complex cluster_inhibition Inhibition cluster_downstream Downstream Effects Stimulus PAMPs/DAMPs NLRP3 NLRP3 Stimulus->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage AcYVAD This compound AcYVAD->Casp1 inhibits GSDMD Gasdermin D (GSDMD) GSDMD_N GSDMD-N GSDMD->GSDMD_N releases Pore Pore Formation GSDMD_N->Pore oligomerizes to form Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis Casp1->GSDMD cleaves

Figure 1: Canonical inflammasome pathway leading to Gasdermin D cleavage and its inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Analysis A 1. Seed immune cells (e.g., Macrophages, THP-1) B 2. Prime with LPS (if required) A->B C 3. Pre-treat with this compound or vehicle control B->C D 4. Stimulate with inflammasome activator (e.g., Nigericin, ATP) C->D E Western Blot D->E F LDH Assay D->F G Caspase-1 Activity Assay D->G H Quantify GSDMD cleavage E->H I Measure cytotoxicity F->I J Determine Caspase-1 activity G->J

Figure 2: A typical experimental workflow to assess the impact of this compound on Gasdermin D cleavage.

Experimental Protocols

Western Blot for Gasdermin D Cleavage

Objective: To qualitatively and quantitatively assess the inhibition of GSDMD cleavage by this compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate appropriate immune cells (e.g., bone marrow-derived macrophages [BMDMs] or THP-1 monocytes) at a suitable density.

    • For canonical inflammasome activation, prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours).

    • Pre-incubate the cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with an inflammasome activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for a specified time (e.g., 1-2 hours).

  • Lysate Preparation:

    • Collect cell culture supernatants and lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for GSDMD overnight at 4°C. The antibody should be able to detect both full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (GSDMD-NT, ~31 kDa).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for full-length GSDMD and GSDMD-NT using densitometry software (e.g., ImageJ).

    • Normalize the GSDMD-NT band intensity to a loading control (e.g., β-actin or GAPDH).

    • Compare the levels of cleaved GSDMD in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

Caspase-1 Activity Assay

Objective: To measure the enzymatic activity of caspase-1 and its inhibition by this compound.

Methodology:

  • Sample Preparation:

    • Treat cells as described in the Western Blot protocol (Section 1.1).

    • Prepare cell lysates using a specific lysis buffer provided with a commercial caspase-1 activity assay kit or a buffer containing HEPES, CHAPS, and DTT.

  • Fluorometric Assay:

    • Use a commercial caspase-1 activity assay kit that includes a specific fluorogenic substrate for caspase-1, such as Ac-YVAD-AMC (7-amino-4-methylcoumarin).

    • In a 96-well plate, add cell lysate to the assay buffer.

    • Add the Ac-YVAD-AMC substrate to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the caspase-1 activity.

    • Compare the fluorescence readings of this compound-treated samples to the vehicle-treated control to calculate the percentage of inhibition.

Lactate Dehydrogenase (LDH) Assay for Pyroptosis

Objective: To quantify cell death (pyroptosis) by measuring the release of lactate dehydrogenase from cells with compromised membrane integrity.

Methodology:

  • Cell Culture and Treatment:

    • Plate and treat cells as described in the Western Blot protocol (Section 1.1).

  • Sample Collection:

    • After the treatment period, carefully collect the cell culture supernatant without disturbing the adherent cells.

    • For a positive control (maximum LDH release), lyse untreated cells with a lysis buffer provided in the LDH assay kit.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit.

    • In a 96-well plate, add the collected supernatants and the lysate from the positive control.

    • Add the reaction mixture from the kit, which typically contains a substrate and a catalyst.

    • Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • "Spontaneous LDH Release" is the absorbance from the supernatant of untreated, viable cells.

    • Compare the percentage of cytotoxicity in this compound-treated samples to the vehicle-treated control to determine the protective effect of the inhibitor.

Conclusion

This compound serves as a critical tool for investigating the role of caspase-1 and pyroptosis in health and disease. Its high specificity and potent inhibitory activity against caspase-1 make it an invaluable reagent for elucidating the molecular mechanisms of inflammation and for exploring potential therapeutic interventions targeting GSDMD-mediated cell death. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to effectively study the impact of this compound on Gasdermin D cleavage and its downstream consequences.

References

An In-depth Technical Guide to the Use of Ac-YVAD-AOM in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and technical considerations for utilizing Ac-YVAD-AOM and its related compounds (Ac-YVAD-CMK, Ac-YVAD-CHO) in cellular assays. These potent and selective inhibitors of caspase-1 are indispensable tools for investigating inflammatory signaling pathways, particularly those involving the inflammasome and pyroptosis.

Introduction to this compound: Mechanism and Specificity

This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-fluoro-2-oxopropyl]-L-alaninamide) and its analogues are synthetic tetrapeptides designed to mimic the YVAD sequence in pro-IL-1β, the preferred cleavage site for caspase-1.[1] These compounds function as highly selective, cell-permeable, and irreversible inhibitors of caspase-1 (also known as Interleukin-1 Converting Enzyme, ICE).[1][2]

The core mechanism involves the peptide sequence directing the inhibitor to the active site of caspase-1. The chloromethylketone (CMK), aldehyde (CHO), or acyloxymethyl ketone (AOM) reactive group then forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its irreversible inactivation.[1][3] This specificity makes Ac-YVAD compounds essential for dissecting the role of caspase-1 in cellular processes.

Role in Key Signaling Pathways

Ac-YVAD compounds are primarily used to study two interconnected signaling pathways: inflammasome activation and pyroptosis.

The Inflammasome Pathway

Inflammasomes are cytosolic multi-protein complexes that assemble in response to pathogenic and sterile danger signals.[4] Their activation is a central event in innate immunity. A common model, particularly for the well-studied NLRP3 inflammasome, involves two steps:

  • Priming (Signal 1): This step is typically initiated by microbial components like Lipopolysaccharide (LPS), which activate Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLRs). This leads to the transcriptional upregulation of key pathway components, including NLRP3 and pro-IL-1β.[1]

  • Activation (Signal 2): A diverse range of stimuli, including ATP, nigericin, or crystalline materials, triggers the assembly of the inflammasome complex. This complex consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[4] This assembly facilitates the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1.[1]

Active caspase-1 then proteolytically cleaves its substrates, initiating downstream inflammatory responses. This compound directly inhibits this crucial enzymatic step.

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Caspase-1 Activation & Inhibition LPS LPS / PAMPs TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription proIL1B_mRNA pro-IL-1β & NLRP3 mRNA Transcription->proIL1B_mRNA ProCasp1 Pro-Caspase-1 proIL1B_mRNA->ProCasp1 DAMPs ATP / Nigericin / DAMPs NLRP3_Assembly NLRP3 Inflammasome Assembly DAMPs->NLRP3_Assembly ActiveCasp1 Active Caspase-1 NLRP3_Assembly->ActiveCasp1 Cleavage ProCasp1->NLRP3_Assembly ASC ASC ASC->NLRP3_Assembly Downstream Effects IL-1β Maturation & Pyroptosis ActiveCasp1->Downstream Effects AcYVAD This compound AcYVAD->ActiveCasp1

Caption: Inflammasome activation pathway and the point of inhibition by this compound.
The Pyroptosis Pathway

Pyroptosis is a highly inflammatory form of programmed cell death executed by caspases.[5] In the canonical pathway, active caspase-1 cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores.[1] These pores disrupt the cell's osmotic balance, leading to swelling and lytic cell death (pyroptosis), and also serve as conduits for the release of mature cytokines like IL-1β and IL-18.[1] By blocking caspase-1, this compound prevents GSDMD cleavage and all subsequent events in the pyroptotic cascade.[5][6]

G cluster_0 Cellular Events ActiveCasp1 Active Caspase-1 Pro_GSDMD Pro-Gasdermin D (GSDMD) ActiveCasp1->Pro_GSDMD Cleavage Pro_IL1B Pro-IL-1β ActiveCasp1->Pro_IL1B Cleavage GSDMD_N GSDMD N-terminal Fragment Pro_GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Release IL-1β Release Pore->Release Release via pores Lysis Cell Lysis (Pyroptosis) Pore->Lysis Osmotic Pressure IL1B Mature IL-1β IL1B->Release AcYVAD This compound AcYVAD->ActiveCasp1

Caption: Pyroptosis pathway showing Caspase-1-mediated events blocked by this compound.

Quantitative Data: Potency and Efficacy

The effectiveness of Ac-YVAD compounds is well-documented across various experimental systems. Their potency is often described by the inhibition constant (Ki), while their efficacy in cellular and in vivo models is determined by the concentration required to achieve a biological effect.

Table 1: Specificity and Potency of Ac-YVAD-CHO

Caspase Target Inhibition Constant (Ki) Selectivity vs. Caspase-1
Caspase-1 0.76 nM -
Caspase-4 163 nM ~214-fold
Caspase-5 970 nM ~1276-fold
Caspase-8 430 nM ~565-fold
Caspase-9 600 nM ~789-fold
Caspase-10 690 nM ~907-fold
Caspase-2 >10,000 nM >13,157-fold
Caspase-3 >10,000 nM >13,157-fold
Caspase-6 >10,000 nM >13,157-fold
Caspase-7 >10,000 nM >13,157-fold

Data sourced from Cayman Chemical for Ac-YVAD-CHO.[7]

Table 2: Effective Concentrations of Ac-YVAD Compounds in Cellular and In Vivo Models

Compound Model System Application Effective Concentration / Dose Reference
Ac-YVAD-CMK THP-1 Macrophages Inflammasome Inhibition 40 - 100 µM [8]
Ac-YVAD-CMK Activated Microglia Reduction of IL-1β/IL-18 40 - 80 µM [9]
Ac-YVAD-CHO THP-1 Cell Homogenates Inhibition of Caspase-1/IL-1β activation 5 µM [7]
Ac-YVAD-CMK Mouse Model (LPS-induced ALI) Prevention of Pyroptosis 6.5 mg/kg (IP) [10]
Ac-YVAD-CHO Rat Model (Endotoxemia) Reduction of IL-1β/IL-18 (Inhaled) 5 mg (total dose) [11]

| Ac-YVAD-CMK | Rat Model (Cerebral Ischemia) | Neuroprotection | 300 ng/rat (ICV) |[12] |

Experimental Protocols

A successful experiment using this compound requires careful planning, including reagent preparation, appropriate controls, and a well-defined workflow.

Reagent Preparation and Handling
  • Solubility: Ac-YVAD compounds are typically dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50-90 mg/mL).[2][9] Sonication may be required to fully dissolve the powder.[2]

  • Storage: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[2][9] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year).[2][9]

  • Working Solution: The final working concentration is prepared by diluting the DMSO stock in cell culture medium immediately before use. It is critical to ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%) as the solvent can have off-target effects.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment designed to test the inhibitory effect of this compound on inflammasome activation.

G cluster_0 Phase 1: Cell Preparation & Priming cluster_1 Phase 2: Inhibition cluster_2 Phase 3: Stimulation & Collection cluster_3 Phase 4: Downstream Analysis A Seed Cells (e.g., THP-1 monocytes) B Differentiate Cells (e.g., with PMA) A->B C Prime Cells (Signal 1) (e.g., with LPS for 3-4 hours) B->C D Pre-incubate with Controls (Vehicle, Media) C->D E Pre-incubate with this compound (Titrate concentrations, e.g., 10-100 µM) (1-5 hours) C->E F Stimulate Cells (Signal 2) (e.g., with ATP or Nigericin) D->F E->F G Incubate (30-60 min) F->G H Collect Supernatant & Cell Lysate G->H I ELISA (IL-1β, IL-18) H->I J LDH Assay (Cytotoxicity) H->J K Western Blot (Caspase-1, GSDMD) H->K L Flow Cytometry (PI Staining) H->L

Caption: General experimental workflow for assessing this compound efficacy in vitro.
Detailed Protocol: Inhibition of NLRP3 Inflammasome in THP-1 Macrophages

This protocol provides a step-by-step method for assessing the ability of Ac-YVAD-CMK to inhibit LPS and ATP-induced pyroptosis and IL-1β secretion in human THP-1 cells.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Adenosine 5'-triphosphate (ATP)

  • Ac-YVAD-CMK (and/or AOM/CHO variants)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (ELISA kit, LDH assay kit, etc.)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

    • Seed 0.5 x 10^6 cells/mL in a multi-well plate.

    • Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 48-72 hours.

    • After differentiation, wash the adherent cells with warm PBS and replace the media with fresh, serum-free or low-serum (1%) RPMI-1640. Allow cells to rest for 24 hours.

  • Priming (Signal 1):

    • Prime the cells by adding LPS to a final concentration of 100-500 ng/mL.

    • Incubate for 3-4 hours at 37°C, 5% CO2.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of Ac-YVAD-CMK in culture medium from a DMSO stock. A typical concentration range to test is 10 µM, 25 µM, 50 µM, and 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.

    • After the LPS priming step, gently remove the medium and replace it with medium containing the desired concentration of Ac-YVAD-CMK or the vehicle control.

    • Pre-incubate for at least 1 hour at 37°C.

  • Stimulation (Signal 2):

    • Add ATP to a final concentration of 2.5-5 mM to the wells to activate the NLRP3 inflammasome.

    • Include a "LPS only" control group that does not receive ATP.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection and Analysis:

    • Carefully collect the cell culture supernatant for analysis of secreted proteins and cytotoxicity. Centrifuge to pellet any detached cells and debris.

    • IL-1β/IL-18 Measurement: Quantify the concentration of mature IL-1β and IL-18 in the collected supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Pyroptosis/Cytotoxicity Measurement: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercial LDH cytotoxicity assay kit. This serves as a quantitative measure of cell lysis.

    • Western Blot Analysis (Optional): Lyse the remaining adherent cells to probe for cleaved (active) caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD to directly visualize the effect of the inhibitor on protein processing.

References

Methodological & Application

Application Notes and Protocols for Ac-YVAD-AOM in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AOM is a potent, selective, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response. As a cell-permeable tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartate-AOM), it is an invaluable tool for in vitro studies of inflammatory pathways. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Furthermore, activated caspase-1 can induce a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving Gasdermin D (GSDMD). By irreversibly binding to the active site of caspase-1, this compound effectively blocks these downstream inflammatory events, making it a critical reagent for dissecting the role of the inflammasome in various biological processes and for screening potential anti-inflammatory therapeutics.

Mechanism of Action

This compound is designed as a substrate analog for caspase-1. The YVAD sequence mimics the natural cleavage site in pro-IL-1β. The aza-aspartate moiety with a reactive acyloxymethyl ketone (AOM) group allows for the covalent and irreversible modification of the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme. This high specificity allows researchers to probe the direct consequences of caspase-1 inhibition in cell culture models.

Data Presentation

Table 1: General Properties of this compound
PropertyValue
Full Name Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide
Molecular Formula C₃₃H₄₂N₄O₁₀
Molecular Weight 654.71 g/mol
Form Lyophilized powder
Solubility Soluble in DMSO (e.g., 50 mg/mL)
Storage Store at -20°C for long-term stability.
Table 2: Effective Concentrations of this compound/cmk in In Vitro Studies
Cell TypeConcentration RangeIncubation TimeObserved Effect
Microglia40 µM - 80 µM24 hoursSignificant decrease in IL-1β and IL-18 mRNA and protein levels.
Human Umbilical Vein Endothelial Cells (HUVECs)10 µM1 hour pre-treatmentInhibition of caspase-1 activation.
Porcine Alveolar Macrophages (PAMs)40 µMNot specifiedReduction in ApxI-induced cell death.
General Cell Culture0.1 - 30 µg/mLVariesGeneral range for inflammasome inhibition.
Table 3: Potency of Ac-YVAD-cmk
ParameterValueTargetNotes
Ki 0.8 nMCaspase-1The inhibition constant (Ki) reflects the potency of the inhibitor. A lower Ki indicates a higher binding affinity.

Note: IC50 values for irreversible inhibitors like this compound are time-dependent and less commonly reported than Ki values. The effective concentration should be determined empirically for each cell type and experimental condition.

Table 4: Time-Course of Ac-YVAD-cmk Effects
Time PointOrganism/SystemEffect
24 hours Rat model of cerebral ischemiaAlmost complete inhibition of caspase-1-like activity and significant reduction in IL-1β and TNF-α levels.
6 days Rat model of cerebral ischemiaCaspase-1-like activity returned to baseline levels, and the inhibitory effect on cytokine production was no longer observed.

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription Stimuli ATP, Toxins, etc. NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 autocatalysis pro_IL1b Pro-IL-1β caspase1->pro_IL1b cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves GSDMD Gasdermin D caspase1->GSDMD cleaves IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis AcYVADAOM This compound AcYVADAOM->caspase1 irreversibly inhibits

Caption: Caspase-1 Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on inflammasome activation in vitro.

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Seed Cells pretreatment Pre-treat with This compound or Vehicle start->pretreatment priming Prime Cells (e.g., with LPS) pretreatment->priming activation Activate Inflammasome (e.g., with ATP or Nigericin) priming->activation incubation Incubate for Desired Time activation->incubation harvest Harvest Supernatant and Cell Lysate incubation->harvest elisa ELISA for IL-1β/IL-18 (Supernatant) harvest->elisa western Western Blot for Caspase-1, GSDMD (Lysate & Supernatant) harvest->western viability Cell Viability Assay (LDH, MTT, etc.) harvest->viability

Caption: General experimental workflow for this compound in cell culture.

Experimental Protocols

Protocol 1: Inhibition of Caspase-1 Activity

This protocol describes the general steps to inhibit caspase-1 in cultured cells and subsequently measure the downstream effects on cytokine release.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO

  • Cell culture medium appropriate for your cell line

  • Inflammasome priming agent (e.g., Lipopolysaccharide - LPS)

  • Inflammasome activating agent (e.g., ATP or Nigericin)

  • Phosphate Buffered Saline (PBS)

  • Sterile, nuclease-free microcentrifuge tubes

  • Multi-well cell culture plates

Procedure:

  • Reconstitution of this compound:

    • Prepare a stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 0.655 mg of this compound in 100 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

Application Notes and Protocols for Ac-YVAD-AOM in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AOM is a potent, selective, and irreversible inhibitor of caspase-1. Caspase-1, a key enzyme in the inflammatory process, is responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). It also plays a crucial role in pyroptosis, a pro-inflammatory form of programmed cell death, by cleaving gasdermin D. By inhibiting caspase-1, this compound serves as a valuable tool for studying the inflammasome signaling pathway and its role in various inflammatory diseases. These application notes provide a comprehensive guide for determining the optimal working concentration of this compound in macrophage cell cultures.

Mechanism of Action

The inflammasome is a multi-protein complex that, upon activation by various stimuli, recruits and activates pro-caspase-1. Activated caspase-1 then proteolytically processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound, a tetrapeptide aldehyde, mimics the caspase-1 cleavage site in its substrates and binds irreversibly to the active site of the enzyme, thereby blocking its catalytic activity.

cluster_0 Inflammasome Activation and Caspase-1 Inhibition PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Activates Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β / Pro-IL-18 Casp1->Pro_IL1b Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Ac_YVAD_AOM This compound Ac_YVAD_AOM->Casp1 Inhibits IL1b Mature IL-1β / IL-18 (Secretion) Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 1: Inflammasome signaling pathway and the inhibitory action of this compound.

Determining the Optimal Working Concentration

The optimal working concentration of this compound can vary depending on the macrophage cell type (e.g., primary cells, RAW 264.7, THP-1), cell density, and the specific experimental conditions. Based on published data for similar caspase-1 inhibitors like Ac-YVAD-CMK and Ac-YVAD-CHO, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Summary of Related Caspase-1 Inhibitor Concentrations in Macrophages
InhibitorCell TypeConcentration(s) UsedReference(s)
Ac-YVAD-CMKRAW 264.730 µM[1]
Ac-YVAD-CMKTHP-140 µM, 100 µM
Ac-YVAD-CHOTHP-1 (cell-free lysate)5 µM
Ac-YVAD-CMKPrimary Microglia20 µM, 40 µM, 80 µM

Experimental Protocols

The following protocols provide a framework for treating macrophages with this compound and assessing its effects on cell viability and caspase-1 activity.

cluster_1 Experimental Workflow for this compound Optimization start Start: Macrophage Culture (e.g., RAW 264.7 or differentiated THP-1) pretreat Pre-treatment with This compound (Dose-response: 10-100 µM) start->pretreat stimulate Inflammasome Stimulation (e.g., LPS + ATP) pretreat->stimulate viability Cell Viability Assay (MTT / Trypan Blue) stimulate->viability caspase_activity Caspase-1 Activity Assay stimulate->caspase_activity cytokine Cytokine Measurement (ELISA for IL-1β) stimulate->cytokine end End: Determine Optimal Concentration viability->end caspase_activity->end cytokine->end

Figure 2: General experimental workflow for optimizing this compound concentration.
Protocol 1: General Treatment of Macrophages with this compound

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or PMA-differentiated THP-1)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Inflammasome activators (e.g., LPS, ATP)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed macrophages in a multi-well plate at a density appropriate for your assay (e.g., 1 x 10^5 cells/well in a 96-well plate). Allow cells to adhere and reach the desired confluency.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium from your stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (typically 30 minutes to 2 hours) at 37°C in a CO2 incubator.

  • Inflammasome Stimulation: Following pre-treatment, add the inflammasome activators (e.g., LPS for 3-4 hours, followed by ATP for 30-60 minutes) directly to the wells.

  • Assay: Proceed with your downstream analysis, such as cell viability assays, caspase-1 activity assays, or cytokine measurements.

Protocol 2: Cell Viability Assessment (MTT Assay)

Materials:

  • Treated macrophage plate from Protocol 1

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation:

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)[Insert Value]100%
10[Insert Value][Calculate]
25[Insert Value][Calculate]
50[Insert Value][Calculate]
100[Insert Value][Calculate]
Protocol 3: Caspase-1 Activity Assay (Fluorometric)

Materials:

  • Treated macrophage plate from Protocol 1

  • Caspase-1 fluorometric assay kit (containing a specific substrate like YVAD-AFC)

  • Lysis buffer (provided with the kit)

Procedure:

  • Cell Lysis: After treatment, collect the cell culture supernatant (for secreted caspase-1) and lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: In a black 96-well plate, combine the cell lysate or supernatant with the caspase-1 substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) using a fluorescence plate reader.

  • Analysis: Determine the fold-increase in caspase-1 activity relative to the unstimulated control.

Data Presentation:

This compound (µM)Fluorescence UnitsFold Change vs. Stimulated Control
Unstimulated Control[Insert Value]-
Stimulated + Vehicle[Insert Value]1.0
Stimulated + 10 µM[Insert Value][Calculate]
Stimulated + 25 µM[Insert Value][Calculate]
Stimulated + 50 µM[Insert Value][Calculate]
Stimulated + 100 µM[Insert Value][Calculate]

Conclusion

The optimal working concentration of this compound for inhibiting caspase-1 in macrophages should be empirically determined. A starting dose-response experiment in the range of 10-100 µM is recommended. The ideal concentration will effectively inhibit caspase-1 activity and the release of IL-1β without significantly impacting cell viability. The protocols provided herein offer a robust framework for this optimization process, enabling researchers to confidently utilize this compound in their studies of inflammasome-mediated inflammation.

References

Application Notes and Protocols for In Vivo Administration of Ac-YVAD-AOM and its Analogs in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AOM (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-acyloxymethyl ketone) is a selective and potent inhibitor of caspase-1.[1][2] Caspase-1 is a critical inflammatory cysteine protease that, upon activation within a multiprotein complex known as the inflammasome, proteolytically cleaves the precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[3] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of membrane pores and a form of inflammatory cell death known as pyroptosis.[3] By inhibiting caspase-1, this compound and its analogs can effectively block these downstream inflammatory events, demonstrating anti-inflammatory, anti-apoptotic, and anti-pyroptotic effects in various experimental models.[3]

This document provides detailed application notes and protocols for the in vivo administration of Ac-YVAD-based caspase-1 inhibitors in mouse models. While the query specified this compound, the majority of published in vivo studies have utilized the closely related analogs Ac-YVAD-cmk (chloromethyl ketone) and Ac-YVAD-CHO (aldehyde). The data and protocols presented herein are derived from these well-documented compounds and are expected to be highly applicable to this compound due to their shared tetrapeptide recognition sequence and mechanism of irreversible or reversible covalent inhibition.

Mechanism of Action: Caspase-1 Inhibition

The Ac-YVAD peptide sequence is designed to mimic the caspase-1 cleavage site in pro-IL-1β.[3] This allows the inhibitor to bind to the active site of the enzyme. The reactive AOM, -cmk, or -CHO group then covalently modifies a critical cysteine residue within the enzyme's active site, leading to its irreversible (for -AOM and -cmk) or reversible (for -CHO) inactivation. This targeted inhibition prevents the processing of downstream substrates, thereby mitigating the inflammatory response.

Caspase1_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity & Inhibition cluster_2 Downstream Effects PAMPs PAMPs / DAMPs Sensor Inflammasome Sensor (e.g., NLRP3) PAMPs->Sensor ASC ASC Adaptor Sensor->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage AcYVAD This compound / cmk / CHO AcYVAD->Casp1 Inhibition IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Figure 1. Signaling pathway of Caspase-1 activation and inhibition by Ac-YVAD derivatives.

Quantitative Data: In Vivo Administration in Rodent Models

The following tables summarize dosages and administration routes for Ac-YVAD-cmk and Ac-YVAD-CHO in various mouse and rat models as reported in the literature. These values serve as a strong starting point for designing experiments with this compound.

Table 1: Ac-YVAD-cmk Administration in Mouse Models

Mouse Strain Model Route of Administration Dosage Vehicle Key Findings
CD-1 Intracerebral Hemorrhage (ICH) Intracerebroventricular (i.c.v.) 50 ng/mouse (low dose)200 ng/mouse (high dose) DMSO in PBS (<0.2% final DMSO) High dose significantly improved neurological function and reduced BBB degradation.[4]
Aged (18-month-old) C57BL/6 Sevoflurane-induced Cognitive Dysfunction Intraperitoneal (i.p.) 12.5 µmol/kg Not specified Ameliorated learning impairment and reduced neuroinflammation.[5]

| C57BL/6 | Sepsis (Cecal Ligation and Puncture - CLP) | Subcutaneous (s.c.) | 0.2 mg/mL in saline, administered at 5 mL/100g for fluid resuscitation | Saline | Reduced kidney injury, suppressed inflammatory cytokine accumulation.[6] |

Table 2: Ac-YVAD-CHO Administration in Mouse Models

Mouse Strain Model Route of Administration Dosage Vehicle Key Findings
C3H/HeN LPS-induced Endotoxemia Not specified (likely i.p. or i.v.) 5 and 10 mg/kg Not specified Prevented LPS-induced death at 10 mg/kg.[7]

| Not specified | Cerulein-induced Acute Pancreatitis | Not specified (likely i.p.) | 12.5 µmol/kg | Not specified | Reduced pancreatic pyroptosis and serum levels of IL-1β.[7] |

Table 3: Ac-YVAD Analog Administration in Rat Models (for reference)

Rat Strain Inhibitor Model Route of Administration Dosage Vehicle Key Findings
Sprague-Dawley Ac-YVAD-cmk Intracerebral Hemorrhage (ICH) Intracerebroventricular (i.c.v.) 1 µg Not specified Decreased protein levels of caspase-1 and mature IL-1β/IL-18.[8]
Wistar Ac-YVAD-cmk LPS-induced Endotoxemia Intravenous (i.v.) 12.5 µmol/kg PBS containing 2.8% DMSO Significantly reduced mortality from 83% to 33%.[9]
Sprague-Dawley Ac-YVAD-CHO Quinolinic Acid-induced Neurotoxicity Intrastriatal infusion 2 - 8 µg Not specified Attenuated apoptosis in the striatum.[10]

| Sprague-Dawley | Ac-YVAD-CHO | LPS-induced Endotoxemia | Inhalation | 0.5 and 5 mg (total inhaled dose) | Not specified | Reduced pulmonary and systemic release of IL-1β and IL-18.[11] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (or -cmk/-CHO) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

  • Allow the lyophilized inhibitor powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Based on the manufacturer's specifications, prepare a high-concentration stock solution in DMSO. For example, a stock of 50 mg/mL in DMSO is a common starting point.[1][3]

  • Add the calculated volume of DMSO to the vial of inhibitor.

  • Vortex or sonicate briefly if necessary to ensure complete dissolution. The solution should be clear.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C. Reconstituted products are typically stable for up to 6 months at -20°C.[3]

Preparation of Working Solution for In Vivo Administration

Important: The final concentration of DMSO in the working solution should be minimized to avoid vehicle-induced toxicity. A final concentration of <5% is generally recommended, though some protocols have tolerated slightly higher concentrations for specific routes. Always prepare the working solution fresh on the day of injection.

Example Formulation (for Intraperitoneal Injection): This protocol is based on a common vehicle formulation for hydrophobic compounds.[8]

Materials:

  • This compound stock solution (e.g., 40 mg/mL in DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Sterile tubes

Protocol to prepare 1 mL of working solution (e.g., 2 mg/mL):

  • Calculate the required volume of the stock solution. To make a 2 mg/mL working solution from a 40 mg/mL stock, you will need 50 µL of the stock.

  • In a sterile tube, add the components in the following order, mixing well after each addition:

    • 50 µL of 40 mg/mL this compound stock in DMSO (Final DMSO concentration: 5%)

    • 300 µL of PEG300 (Final concentration: 30%)

    • 50 µL of Tween 80 (Final concentration: 5%)

    • 600 µL of sterile Saline or PBS (Final concentration: 60%)

  • Vortex thoroughly until the solution is clear and homogenous. If precipitation occurs, gentle warming or sonication may be used.

  • The final concentration of this working solution is 2 mg/mL. This can be adjusted by changing the amount of stock solution and vehicle components proportionally.

Administration Protocol: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared working solution of this compound

  • Mouse restrainer or appropriate manual restraint technique

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

Protocol:

  • Calculate the dose for each mouse based on its body weight. For a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg. If using a 2 mg/mL working solution, the injection volume would be 125 µL.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip. Tilt the mouse so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift forward, creating a safer injection space.[12]

  • Identify the injection site in the lower right quadrant of the abdomen. This avoids the cecum on the left side and the urinary bladder in the midline.[12]

  • Insert the needle with the bevel up at approximately a 30-40° angle. The depth of insertion should be just enough for the bevel to fully enter the peritoneal cavity.[12]

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

  • Slowly inject the calculated volume.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions post-injection.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Animals B Randomize into Groups (Vehicle, Treatment) A->B E Induce Disease Model (e.g., CLP, ICH, LPS) B->E C Prepare this compound Stock (DMSO) D Prepare Fresh Working Solution (e.g., DMSO/PEG300/Tween/Saline) C->D F Administer Inhibitor or Vehicle (e.g., i.p., i.c.v.) D->F E->F Pre- or Post-treatment G Monitor Animal Health & Behavioral Readouts F->G H Sacrifice & Sample Collection (Blood, Tissue) G->H I Biochemical Assays (ELISA for IL-1β, Western Blot) H->I J Histological Analysis H->J K Data Analysis & Interpretation I->K J->K

Figure 2. General experimental workflow for in vivo studies using this compound.

References

Application Notes and Protocols for Ac-YVAD-AOM in Microglial Inflammasome Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Ac-YVAD-AOM, also known as Ac-YVAD-cmk, is a highly selective and irreversible inhibitor of caspase-1.[1] Caspase-1 is a critical inflammatory cysteine protease that plays a central role in the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[2] In microglia, the resident immune cells of the central nervous system, the NLRP3 inflammasome is a key signaling platform that responds to a variety of danger signals, leading to the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[3] Dysregulation of the microglial NLRP3 inflammasome is implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory diseases.[4] this compound serves as a valuable research tool to investigate the downstream consequences of caspase-1 activation and to explore the therapeutic potential of inhibiting this pathway in microglia.

Mechanism of Action

The activation of the NLRP3 inflammasome in microglia is a two-step process. The "priming" step (Signal 1), often initiated by stimuli like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[5] The "activation" step (Signal 2), triggered by a diverse range of stimuli including ATP, nigericin, or protein aggregates, promotes the assembly of the inflammasome complex.[5][6] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of pro-caspase-1 into its active form, caspase-1.[2]

This compound is a cell-permeable tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartate-chloromethyl ketone) that mimics the caspase-1 cleavage site in pro-IL-1β.[2] It irreversibly binds to the active site of caspase-1, thereby blocking its enzymatic activity.[1] By inhibiting caspase-1, this compound prevents the processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, and also inhibits gasdermin D (GSDMD) cleavage, a key step in pyroptosis, a pro-inflammatory form of cell death.[2][7]

Data Presentation

Table 1: Dose-Dependent Inhibition of Inflammatory Markers in Microglia by Ac-YVAD-cmk

Concentration (µM)Target Cell TypeActivatorMeasured ParameterObserved EffectReference
20, 40, 80Primary Rat MicrogliaThrombinIL-1β mRNADose-dependent decrease; significant reduction at 40 and 80 µM[8]
20, 40, 80Primary Rat MicrogliaThrombinIL-18 mRNADose-dependent decrease; significant reduction at 40 and 80 µM[8]
40Primary Rat MicrogliaThrombinMature IL-1β ProteinSignificant reduction[8]
40Primary Rat MicrogliaThrombinMature IL-18 ProteinSignificant reduction[8]
40Primary Rat MicrogliaThrombinCaspase-1 (p20) ProteinSignificant reduction[8]

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Primary Mouse Microglia

This protocol describes the steps to isolate primary microglia, activate the NLRP3 inflammasome, and assess the inhibitory effect of this compound.

1. Materials

  • This compound (Soluble in DMSO, e.g., 50 mg/mL stock)[2]

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-Lysine (PDL) coated flasks/plates

  • Trypsin (2.5%)

  • Trypsin inhibitor

  • DNase I

  • Primary microglia isolation reagents (See reference protocols)[9][10]

  • ELISA kit for mouse IL-1β[11]

  • Caspase-1 activity assay kit[12][13]

2. Preparation of Primary Microglia

  • Isolate primary microglia from the cerebral cortices of newborn (P0-P2) mouse pups. A common method involves obtaining a mixed glial culture followed by the separation of microglia.[9][10]

  • Briefly, after brain dissociation and enzymatic digestion, plate the mixed glial cells in PDL-coated T-75 flasks.[10]

  • Culture the mixed glia for 5-7 days until a confluent layer of astrocytes forms with microglia growing on top.[10]

  • Isolate the microglia by vigorously tapping the flasks and collecting the floating cells.[9]

  • Plate the purified microglia at a density of 50,000 cells/cm² in PDL-coated plates and allow them to adhere for at least 2 hours before changing to fresh medium. The cells are typically ready for experiments the next day.[9][10]

3. NLRP3 Inflammasome Activation and this compound Treatment

  • Priming (Signal 1):

    • Replace the culture medium with fresh medium.

    • Prime the microglia with LPS (e.g., 1 µg/mL) for 3-4 hours.[14]

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound by diluting the DMSO stock in culture medium. A final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all conditions, including the vehicle control.

    • One hour prior to Signal 2 activation, add this compound to the primed cells at desired final concentrations (e.g., 20, 40, 80 µM).[8] Include a vehicle control (medium with the same concentration of DMSO).

  • Activation (Signal 2):

    • Add ATP to the culture medium to a final concentration of 5 mM.[14]

    • Incubate the cells for 30-60 minutes at 37°C.[15]

4. Measurement of Inflammasome Activation

  • IL-1β Secretion (ELISA):

    • After the incubation period, carefully collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any detached cells or debris.[11]

    • Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[11][16]

  • Caspase-1 Activity Assay:

    • Caspase-1 activity can be measured either in the cell lysate or directly in the culture medium using a specific luminogenic or colorimetric assay kit.[12][13]

    • Follow the manufacturer's protocol. These assays typically use a specific caspase-1 substrate (e.g., Z-YVAD) linked to a reporter molecule.[12] The cleavage of the substrate by active caspase-1 generates a detectable signal.

Mandatory Visualizations

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol LPS Signal 1 (e.g., LPS) TLR4 TLR4 LPS->TLR4 ATP Signal 2 (e.g., ATP) P2X7R P2X7R ATP->P2X7R NFkB NF-κB Activation TLR4->NFkB Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) P2X7R->Inflammasome K+ efflux pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->pro_IL1B_mRNA NLRP3_protein NLRP3 Protein pro_IL1B_mRNA->NLRP3_protein pro_IL1B_protein pro-IL-1β pro_IL1B_mRNA->pro_IL1B_protein NLRP3_protein->Inflammasome mature_IL1B Mature IL-1β pro_IL1B_protein->mature_IL1B caspase1 Active Caspase-1 Inflammasome->caspase1 Autocatalysis pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1->mature_IL1B Cleavage AcYVAD This compound AcYVAD->caspase1 Inhibition secretion Secretion mature_IL1B->secretion secretion:e->mature_IL1B:w

Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.

Experimental_Workflow A 1. Primary Microglia Isolation (from P0-P2 mouse pups) B 2. Cell Seeding & Culture (PDL-coated plates, 24h) A->B C 3. Priming (Signal 1) (LPS, 1 µg/mL, 3-4h) B->C D 4. Inhibitor Pre-treatment (this compound or Vehicle, 1h) C->D E 5. Activation (Signal 2) (ATP, 5 mM, 30-60 min) D->E F 6. Supernatant Collection E->F G 7. Data Analysis (IL-1β ELISA & Caspase-1 Activity Assay) F->G

Caption: Experimental workflow for testing this compound in microglia.

References

Application Notes: Detecting Caspase-1 Inhibition by Ac-YVAD-AOM via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caspase-1, an inflammatory caspase, is a critical mediator of the innate immune response. It is synthesized as an inactive zymogen, pro-caspase-1 (~45 kDa), which, upon activation by multiprotein complexes called inflammasomes, undergoes autoproteolysis.[1] This cleavage generates the active form of the enzyme, a heterotetramer composed of two p20 (~20 kDa) and two p10 (~10 kDa) subunits.[1] Active caspase-1 is essential for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and for inducing a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[2]

Ac-YVAD-AOM is a well-established, selective, and irreversible peptide inhibitor of caspase-1.[2][3] It is a valuable tool for studying the roles of caspase-1 in various biological processes. Western blotting is the gold-standard method for assessing caspase-1 activation and its inhibition.[4][5] This technique allows for the direct visualization and quantification of the reduction in cleaved, active caspase-1 fragments (p20 or p10) in response to inhibitor treatment, thereby confirming the efficacy of this compound.

Principle of Detection

The protocol described herein provides a method to induce caspase-1 activation in a cellular model (e.g., macrophages) and subsequently treat the cells with this compound. By separating proteins from cell lysates and supernatants via SDS-PAGE and probing with an antibody that recognizes both pro-caspase-1 and its cleaved fragments, one can observe the inhibitor's effect. A successful inhibition will be demonstrated by a marked decrease in the intensity of the p20 or p10 bands in the inhibitor-treated samples compared to the activated, untreated control.

Data Presentation

Table 1: Recommended Reagents and Antibodies

Reagent/AntibodyRecommended Concentration/DilutionPurpose
Lipopolysaccharide (LPS)1 µg/mLPrimes cells for inflammasome activation
Nigericin or ATP5-10 µM (Nigericin) or 5 mM (ATP)Triggers NLRP3 inflammasome activation
This compound10-50 µM (titration recommended)Caspase-1 inhibitor
Primary Anti-Caspase-1 Ab1:1000 (e.g., detects p20 and p45)[6]Detects pro- and cleaved caspase-1
Primary Anti-β-Actin Ab1:5000Loading control for cell lysates
HRP-conjugated Secondary Ab1:2000 - 1:10,000[6]Binds to primary antibody for detection

Table 2: Experimental Groups for Caspase-1 Inhibition Assay

Group #DescriptionLPS (Priming)This compoundNigericin (Activation)Expected Outcome
1Negative Control---Pro-caspase-1 only
2Primed Control+--Pro-caspase-1 only
3Activated Control+-+Pro- and Cleaved Caspase-1
4Inhibitor Treatment+++Pro-caspase-1, reduced Cleaved Caspase-1
5Inhibitor Control++-Pro-caspase-1 only

Table 3: Hypothetical Densitometry Results

Treatment GroupRelative Band Intensity (Cleaved Caspase-1 p20)Percent Inhibition (%)
Negative Control0.05-
Activated Control1.00 (Normalized)0
Inhibitor Treatment (25 µM)0.2575
Inhibitor Treatment (50 µM)0.1090

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for immortalized murine macrophages (iMØ) or human THP-1 cells differentiated into macrophages.

  • Cell Seeding : Seed cells in 12-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Priming : For each well to be stimulated, replace the medium with fresh medium containing 1 µg/mL LPS. Incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and components of the inflammasome.

  • Inhibitor Pre-treatment : Prepare a stock solution of this compound in DMSO. One hour before inflammasome activation, add the desired final concentration of this compound (e.g., 25 µM) to the appropriate wells. For the "Activated Control" group, add an equivalent volume of DMSO.

  • Inflammasome Activation : Add the activation stimulus (e.g., 10 µM Nigericin or 5 mM ATP) to the designated wells.

  • Incubation : Incubate for the optimal time to induce caspase-1 cleavage, typically 30-90 minutes.[7]

Protein Lysate and Supernatant Preparation

Active caspase-1 is secreted, so it is crucial to analyze both the cell lysate and the cell culture supernatant.[1]

A. Supernatant Protein Precipitation

  • Carefully collect the cell culture supernatant from each well into a 1.5 mL microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube.

  • Precipitate the proteins using one of the following methods:

    • TCA Precipitation : Add Trichloroacetic Acid (TCA) to a final concentration of 20%. Incubate on ice for 30 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry.[8]

    • Methanol/Chloroform Precipitation : To 500 µL of supernatant, add 500 µL of methanol and 125 µL of chloroform.[8] Vortex thoroughly. Centrifuge at 13,000 x g for 5 minutes. A protein layer will form between the aqueous and organic phases. Carefully remove the top aqueous layer. Add another 500 µL of methanol, vortex, and centrifuge again to pellet the protein. Air-dry the pellet.[8]

  • Resuspend the dried pellet in 30-50 µL of 2x Laemmli sample buffer.

B. Cell Lysate Preparation

  • Wash the adherent cells in the wells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.[9][10]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 20 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

Protein Quantification
  • Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit, as it is compatible with the detergents in RIPA buffer.[11]

  • Normalize the volume of each lysate sample with lysis buffer to ensure equal protein concentration.

  • Add an equal volume of 2x Laemmli sample buffer to the normalized lysates.

  • Boil all samples (lysates and resuspended supernatants) at 95-100°C for 5-10 minutes to denature the proteins.

SDS-PAGE and Western Blot
  • Gel Electrophoresis : Load 10-20 µg of protein from each cell lysate sample and 20-30 µL of each supernatant sample into the wells of a 4-12% gradient polyacrylamide gel.[6] Run the gel in 1x MES or MOPS running buffer until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[11] Ensure complete transfer by staining the membrane with Ponceau S.

  • Blocking : Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with the primary anti-caspase-1 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[6]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[4]

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film. Expose for various times to obtain an optimal signal without saturation.

  • Loading Control : For cell lysate samples, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading.

Visualizations

cluster_pathway Caspase-1 Activation Pathway Signal Inflammasome Activators (e.g., Nigericin) NLRP3 NLRP3 Inflammasome Assembly Signal->NLRP3 ProCasp1 Pro-Caspase-1 (p45) NLRP3->ProCasp1 cleaves ActiveCasp1 Active Caspase-1 (p20/p10) ProCasp1->ActiveCasp1 ProIL1B Pro-IL-1β ActiveCasp1->ProIL1B cleaves ActiveIL1B Mature IL-1β (Secretion) ProIL1B->ActiveIL1B cluster_inhibition This compound Mechanism of Inhibition ProCasp1 Pro-Caspase-1 (p45) Cleavage Proteolytic Cleavage ProCasp1->Cleavage ActiveCasp1 Active Caspase-1 (p20/p10) Cleavage->ActiveCasp1 Inhibitor This compound Inhibitor->Cleavage BLOCKS cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment with This compound B 2. Harvest Lysate & Precipitate Supernatant A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody (Anti-Caspase-1) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Data Analysis (Compare Bands) I->J

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ac-YVAD-AOM Inhibition of IL-1β Secretion

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Ac-YVAD-AOM failing to inhibit IL-1β secretion in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective and irreversible inhibitor of caspase-1. The peptide sequence 'YVAD' mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), allowing the inhibitor to bind to the active site of caspase-1. The acyloxymethyl ketone (AOM) group then forms a covalent bond with the enzyme, leading to its irreversible inactivation. By inhibiting caspase-1, this compound is expected to block the processing of pro-IL-1β into its mature, secretable form.

Q2: What is the difference between this compound and Ac-YVAD-CMK?

Both this compound and Ac-YVAD-CMK are irreversible caspase-1 inhibitors that share the same peptide recognition sequence (YVAD). The primary difference lies in their reactive group: AOM (acyloxymethyl ketone) versus CMK (chloromethyl ketone). Both groups form covalent bonds with the caspase-1 active site. In practice, they are often used in similar experimental contexts and concentrations to achieve caspase-1 inhibition.

Q3: How should I prepare and store this compound?

Proper handling and storage are critical for the inhibitor's activity. Refer to the table below for general guidelines.

ParameterRecommendation
Solvent High-quality, anhydrous DMSO
Stock Concentration 10-50 mM
Storage of Stock Solution Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Working Solution Dilute the stock solution in pre-warmed cell culture medium immediately before use.

Q4: What are the typical working concentrations and pre-incubation times for this compound?

The optimal concentration and pre-incubation time can vary depending on the cell type, stimulus, and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Cell TypeTypical Concentration RangeTypical Pre-incubation Time
Macrophages (e.g., BMDMs, THP-1)10-50 µM30-60 minutes
Monocytes10-50 µM30-60 minutes
Neutrophils20-100 µM30-60 minutes

Troubleshooting Guide: Why is this compound not inhibiting IL-1β secretion?

If you are observing a lack of IL-1β secretion inhibition after treatment with this compound, consider the following potential causes and troubleshooting steps.

Problem 1: Issues with the Inhibitor Itself
Possible Cause Troubleshooting Steps
Inhibitor Degradation - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. - Purchase inhibitor from a reputable supplier and check the expiration date.
Incorrect Concentration - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus. - Ensure accurate calculation of dilutions.
Insufficient Pre-incubation Time - Increase the pre-incubation time to allow for sufficient cell penetration and binding to caspase-1 before adding the stimulus. A typical pre-incubation time is 30-60 minutes.
Problem 2: Experimental Design and Protocol
Possible Cause Troubleshooting Steps
Inadequate Priming - Ensure that the cells are adequately primed (e.g., with LPS) to induce the expression of pro-IL-1β. Without sufficient pro-IL-1β, there will be no substrate for caspase-1 to process. Verify pro-IL-1β expression by Western blot.
Cell Viability Issues - High concentrations of the inhibitor or the stimulus may be toxic to the cells, leading to non-specific release of cytokines. Assess cell viability using methods like Trypan Blue exclusion or an LDH assay.
Timing of Measurement - The kinetics of IL-1β secretion can vary. Collect supernatants at different time points after stimulation to ensure you are not missing the peak of secretion.
Problem 3: Biological Mechanisms Bypassing Caspase-1

A critical reason for the failure of this compound to block IL-1β secretion is the activation of caspase-1-independent pathways.

Alternative Pathway Description & Suggested Actions
Alternative Proteases In certain cell types, particularly neutrophils, other proteases like neutrophil elastase and chymase can directly cleave pro-IL-1β to its mature form.[1][2] Action: If working with neutrophils or in a neutrophil-rich environment, consider using inhibitors of these proteases in addition to this compound.
Non-Canonical Inflammasome This pathway is activated by intracellular LPS and involves caspase-4/5 (in humans) or caspase-11 (in mice), which can lead to IL-1β secretion, sometimes independently of robust caspase-1 activation.
Caspase-8-Mediated Activation Under certain conditions, caspase-8 can also process pro-IL-1β. This can occur in response to stimuli like TLR ligands in human monocytes.[3] Action: Use a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to investigate its potential involvement.

Signaling Pathways and Experimental Workflow

To better understand the points of potential failure, refer to the diagrams below.

Canonical_Inflammasome_Pathway cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) cluster_output Output cluster_inhibition PAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB proIL1b_mRNA pro-IL-1β mRNA NFkB->proIL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA proIL1b Pro-IL-1β proIL1b_mRNA->proIL1b Stimulus Stimulus (e.g., ATP, Nigericin) NLRP3 NLRP3 Inflammasome Assembly Stimulus->NLRP3 proCasp1 Pro-Caspase-1 NLRP3->proCasp1 recruits Casp1 Active Caspase-1 proCasp1->Casp1 autocleavage Casp1->proIL1b cleaves IL1b Mature IL-1β proIL1b->IL1b Secretion Secretion IL1b->Secretion Inhibitor This compound Inhibitor->Casp1 Inhibits

Caption: Canonical NLRP3 inflammasome pathway and the target of this compound.

Troubleshooting_Workflow cluster_inhibitor_checks Inhibitor Checks cluster_protocol_checks Protocol Checks cluster_bypass_checks Bypass Mechanism Checks Start Start: No inhibition of IL-1β secretion with this compound Check_Inhibitor Step 1: Verify Inhibitor Integrity & Concentration Start->Check_Inhibitor Check_Protocol Step 2: Review Experimental Protocol Check_Inhibitor->Check_Protocol [ Inhibitor OK ] Result_Success Problem Solved Check_Inhibitor->Result_Success [ Issue Found & Fixed ] Inhibitor_Checks_List - Use fresh aliquots? - Performed dose-response? - Sufficient pre-incubation? Check_Inhibitor->Inhibitor_Checks_List Consider_Bypass Step 3: Investigate Caspase-1 Independent Pathways Check_Protocol->Consider_Bypass [ Protocol OK ] Check_Protocol->Result_Success [ Issue Found & Fixed ] Protocol_Checks_List - Confirmed pro-IL-1β expression? - Checked cell viability (LDH assay)? - Optimized timing of measurement? Check_Protocol->Protocol_Checks_List Result_Alternative Alternative Pathway Confirmed Consider_Bypass->Result_Alternative [ Evidence Found ] Bypass_Checks_List - Using neutrophils? (Consider elastase inhibitors) - Evidence for Caspase-8 involvement? (Use Z-IETD-FMK) - Non-canonical stimulus? (e.g., intracellular LPS) Consider_Bypass->Bypass_Checks_List

Caption: A logical workflow for troubleshooting this compound experiments.

References

Determining the optimal pre-incubation time for Ac-YVAD-AOM

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-AOM, a selective and potent irreversible inhibitor of caspase-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1. Caspase-1 is a key enzyme in the inflammatory process, responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). It also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis. This compound mimics the natural substrate of caspase-1 and covalently binds to the active site of the enzyme, thereby irreversibly inactivating it.

Q2: Why is pre-incubation of cells with this compound necessary?

Pre-incubation is a critical step to ensure the effective inhibition of intracellular caspase-1. As this compound is a cell-permeable compound, this pre-incubation period allows sufficient time for the inhibitor to cross the cell membrane and accumulate to a concentration that effectively blocks the target enzyme before the inflammatory stimulus is introduced.

Q3: What is the recommended pre-incubation time for this compound?

The optimal pre-incubation time can vary depending on the cell type, cell density, and the concentration of this compound used. Based on studies with structurally similar inhibitors like Ac-YVAD-cmk, a pre-incubation time of 1 to 4 hours is generally recommended. However, for best results, it is crucial to determine the optimal pre-incubation time for your specific experimental conditions by performing a time-course experiment.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of caspase-1 activity. 1. Suboptimal pre-incubation time: The inhibitor may not have had enough time to permeate the cells and inhibit caspase-1 before the stimulus was added. 2. Inhibitor degradation: this compound may be unstable in the cell culture medium over long incubation periods. 3. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-1 in your specific cell type.1. Optimize pre-incubation time: Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal pre-incubation duration for your cells. 2. Prepare fresh working solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the inhibitor is in the culture medium before the experiment. 3. Perform a dose-response curve: Titrate the concentration of this compound to find the lowest effective concentration that provides maximal inhibition without causing cytotoxicity.
Observed cell toxicity. 1. High concentration of this compound: Excessive concentrations of the inhibitor may have off-target effects and induce cytotoxicity. 2. High concentration of DMSO: The solvent used to dissolve this compound can be toxic to cells at high concentrations.1. Determine the optimal concentration: Conduct a dose-response experiment to identify the effective concentration with minimal toxicity. 2. Maintain low DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% (v/v). Include a vehicle control (DMSO alone) in your experiments.
Variability between experiments. 1. Inconsistent cell density: The number of cells can affect the effective concentration of the inhibitor per cell. 2. Variations in experimental timing: Inconsistent pre-incubation or stimulation times can lead to variable results.1. Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment. 2. Maintain a strict timeline: Adhere to a standardized protocol with consistent timing for all steps of the experiment.

Experimental Protocols

Protocol for Determining the Optimal Pre-incubation Time for this compound

This protocol provides a framework for determining the most effective pre-incubation time for this compound in your specific cell line and experimental setup.

1. Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Inflammatory stimulus (e.g., LPS + ATP, Nigericin)

  • Caspase-1 activity assay kit (e.g., fluorescent or colorimetric)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

2. Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Inhibitor Preparation: On the day of the experiment, prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 20 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Pre-incubation Time Course:

    • Remove the old medium from the cells.

    • Add the this compound working solution or vehicle control to the wells.

    • Incubate the plate for different durations (e.g., 0.5, 1, 2, 4, and 6 hours) at 37°C and 5% CO2.

  • Inflammatory Stimulation:

    • Following the respective pre-incubation times, add your inflammatory stimulus to the wells (except for the unstimulated control wells).

    • Incubate for the required time to induce caspase-1 activation (this time should be kept constant for all conditions).

  • Caspase-1 Activity Measurement:

    • After stimulation, proceed to measure caspase-1 activity according to the manufacturer's protocol of your chosen assay kit. This typically involves cell lysis and incubation with a caspase-1 specific substrate.

  • Data Analysis:

    • Measure the signal (fluorescence or absorbance) using a plate reader.

    • Subtract the background reading (from no-cell control wells).

    • Normalize the caspase-1 activity of the inhibitor-treated groups to the vehicle-treated, stimulated group (which represents 100% activity).

    • Plot the percentage of caspase-1 inhibition against the pre-incubation time. The optimal pre-incubation time will be the shortest duration that results in the maximum inhibition of caspase-1 activity.

Data Presentation:

Pre-incubation Time (hours)Average Caspase-1 Activity (Relative Units)% Inhibition
0 (Stimulated Control)[Insert Value]0%
0.5[Insert Value][Calculate %]
1[Insert Value][Calculate %]
2[Insert Value][Calculate %]
4[Insert Value][Calculate %]
6[Insert Value][Calculate %]
Unstimulated Control[Insert Value]N/A

Visualizations

Caspase-1 Activation Pathway

Caspase1_Activation_Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR activate Inflammasome Inflammasome Assembly PRR->Inflammasome initiates Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GasderminD Gasdermin D Caspase1->GasderminD cleaves AcYVADAOM This compound AcYVADAOM->Caspase1 inhibits IL1b Mature IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b IL18 Mature IL-18 (Pro-inflammatory Cytokine) Pro_IL18->IL18 Pyroptosis Pyroptosis (Inflammatory Cell Death) GasderminD->Pyroptosis

Caption: Canonical inflammasome pathway leading to Caspase-1 activation.

Experimental Workflow for Optimal Pre-incubation Time

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Inhibitor Prepare this compound & Vehicle Control Pre_incubation Pre-incubate Cells (Time-course: 0.5-6h) Prepare_Inhibitor->Pre_incubation Stimulation Add Inflammatory Stimulus Pre_incubation->Stimulation Measure_Activity Measure Caspase-1 Activity Stimulation->Measure_Activity Analyze_Data Analyze Data & Determine Optimal Time Measure_Activity->Analyze_Data

Caption: Workflow to determine the optimal pre-incubation time.

Potential off-target effects of Ac-YVAD-AOM in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ac-YVAD-AOM, a selective caspase-1 inhibitor, in primary cell experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and irreversible inhibitor of caspase-1, an enzyme crucial for the activation of the inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1] It functions by mimicking the caspase-1 cleavage site in pro-IL-1β.[1]

Q2: What are the known off-target effects of this compound on other caspases?

While highly selective for caspase-1, this compound has been observed to have some off-target effects, particularly at higher concentrations. It is a weak inhibitor of human caspases-4 and -5.[1][2] In some experimental settings, it has also been shown to reduce the activity of caspase-3, although direct inhibition is considered unlikely due to a significant difference in inhibitory constants (Ki).[3]

Q3: Can this compound induce apoptosis or other forms of cell death?

Yes, at higher concentrations, Ac-YVAD-cmk has been shown to block TRAIL-induced apoptosis in myeloma and Jurkat cells, with IC50 values of approximately 50 µM and 75 µM, respectively. This suggests that at concentrations significantly above those required for caspase-1 inhibition, this compound may interfere with apoptotic pathways.

Q4: How does this compound affect the production of other cytokines?

Studies have shown that this compound can influence the levels of cytokines other than IL-1β and IL-18. For instance, in a rat model of endotoxemia, treatment with Ac-YVAD-cmk did not affect the production of TNF-α or IL-6.[4] However, in a model of sepsis-induced acute kidney injury, Ac-YVAD-CMK treatment significantly decreased serum levels of IL-1β, IL-18, IL-6, and TNF-α.[5][6] These seemingly contradictory findings highlight the context-dependent effects of the inhibitor.

Q5: Are there any known effects of this compound on other signaling pathways?

While direct, comprehensive studies are limited, the functional consequences of caspase-1 inhibition by this compound can indirectly influence other pathways. For example, by modulating inflammatory cytokine levels, it may indirectly affect signaling cascades that are responsive to these cytokines, such as the NF-κB and MAPK pathways. There is no direct evidence to suggest an interaction with RIPK1.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell experiments.

Issue Possible Cause Troubleshooting Steps
No inhibition of IL-1β secretion observed 1. Inhibitor concentration is too low. 2. Timing of inhibitor addition is not optimal. 3. Inhibitor has degraded. 4. Cell type is not responsive. 1. Perform a dose-response curve to determine the optimal concentration for your specific primary cell type and stimulation conditions.2. Pre-incubate cells with this compound for at least 30-60 minutes before adding the stimulus to ensure it has entered the cells and can inhibit caspase-1 activation.3. Ensure proper storage of the inhibitor (typically at -20°C in a desiccated environment). Prepare fresh working solutions from a stock solution for each experiment.4. Confirm caspase-1 expression and activation in your primary cells using a positive control (e.g., LPS + ATP for macrophages).
Unexpected cell death or cytotoxicity 1. Inhibitor concentration is too high , leading to off-target effects.2. Solvent (e.g., DMSO) toxicity. 3. Primary cells are sensitive to treatment. 1. Titrate the inhibitor concentration to the lowest effective dose that inhibits caspase-1 without causing significant cell death. Use a viability assay (e.g., Trypan Blue, MTT, or LDH assay) to assess cytotoxicity.2. Include a vehicle control (e.g., DMSO alone) at the same concentration as used for the inhibitor to account for any solvent-induced toxicity.3. Handle primary cells with care and minimize stress during isolation and culture. Ensure optimal culture conditions.
Variability between experiments 1. Inconsistent primary cell isolation and culture. 2. Inconsistent inhibitor preparation and handling. 3. Variability in stimulation. 1. Standardize your protocol for primary cell isolation and ensure consistent cell density and passage number (if applicable).2. Aliquot the stock solution of this compound to avoid multiple freeze-thaw cycles. Always prepare fresh dilutions for each experiment.3. Ensure consistent concentration and purity of your stimulating agent (e.g., LPS, ATP).
Altered cytokine profile beyond IL-1β/IL-18 1. Off-target effects on other proteases or signaling pathways. 2. Indirect effects due to caspase-1 inhibition. 1. Consider using a lower, more specific concentration of this compound. If the effect persists, it may be a genuine off-target effect.2. Investigate downstream signaling pathways that might be affected by the altered inflammatory environment. For example, measure the activation of NF-κB or MAP kinases.

Quantitative Data Summary

Table 1: Reported IC50 Values for Ac-YVAD-cmk Off-Target Effects

Target/Process Cell Type IC50 Reference
TRAIL-induced apoptosisMyeloma cells~50 µM
TRAIL-induced apoptosisJurkat cells~75 µM

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in Primary Macrophages

Objective: To determine the cytotoxic effect of this compound on primary macrophages.

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and M-CSF)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well culture plates

  • MTT reagent (or other viability assay kit, e.g., LDH cytotoxicity assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test for cytotoxicity would be from 1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO2.

  • Viability Assay (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly.

    • Incubate overnight at 37°C.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Off-Target Effects on NF-κB Activation in Primary Macrophages

Objective: To determine if this compound affects NF-κB activation in primary macrophages.

Materials:

  • Primary macrophages

  • This compound

  • LPS (lipopolysaccharide)

  • RIP-A Lysis Buffer

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed primary macrophages in 6-well plates. Pre-treat cells with the desired concentration of this compound or vehicle for 1 hour. Stimulate with LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal. Use β-actin as a loading control.[5][7][8]

Visualizations

Signaling_Pathway Potential Off-Target Effects of this compound cluster_inflammasome Canonical Inflammasome Pathway cluster_off_target Potential Off-Target Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 autocatalysis pro_IL1b Pro-IL-1β caspase1->pro_IL1b cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Ac_YVAD_AOM This compound Ac_YVAD_AOM->caspase1 inhibits (Primary Target) caspase3 Caspase-3 Ac_YVAD_AOM->caspase3 inhibits (at high conc.) caspase4_5 Caspase-4/5 Ac_YVAD_AOM->caspase4_5 weakly inhibits other_proteases Other Proteases (?) Ac_YVAD_AOM->other_proteases NFkB NF-κB Pathway (?) Ac_YVAD_AOM->NFkB RIPK1 RIPK1 Pathway (?) Ac_YVAD_AOM->RIPK1 apoptosis Apoptosis caspase3->apoptosis induces

Caption: this compound signaling pathways.

Experimental_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cell Death Observed check_conc Is Inhibitor Concentration Optimized? start->check_conc dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) check_conc->dose_response No check_solvent Is Solvent Toxicity Controlled For? check_conc->check_solvent Yes dose_response->check_solvent no_issue Issue Resolved dose_response->no_issue vehicle_control Include Vehicle Control (e.g., DMSO only) check_solvent->vehicle_control No check_cells Are Primary Cells Healthy? check_solvent->check_cells Yes vehicle_control->check_cells vehicle_control->no_issue optimize_culture Optimize Cell Isolation and Culture Conditions check_cells->optimize_culture No off_target_effect Potential Off-Target Effect check_cells->off_target_effect Yes optimize_culture->off_target_effect optimize_culture->no_issue

Caption: Troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Ac-YVAD-AOM Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and manage the stability of the caspase-1 inhibitor, Ac-YVAD-AOM, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit caspase-1?

This compound is a selective and potent, irreversible inhibitor of caspase-1.[1] It is a tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartic acid) modified with an acyloxymethyl ketone (AOMK) reactive group.[2] This AOMK group forms a covalent bond with the active site cysteine residue of caspase-1, leading to its irreversible inhibition.[2][3]

Q2: What is the expected stability of this compound in cell culture media?

Q3: What are the primary factors that can affect the stability of this compound in my experiments?

Several factors can contribute to the degradation of this compound in your cell culture setup:

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains proteases and esterases that can cleave the peptide backbone or hydrolyze the ester bond in the AOMK moiety. Even in serum-free conditions, cells themselves can release enzymes that degrade the inhibitor.

  • pH of the Media: The pH of the culture medium can affect the rate of hydrolysis of both the peptide bonds and the acyloxymethyl ketone group.[4]

  • Temperature: As with most chemical reactions, higher temperatures (like the standard 37°C for cell culture) will accelerate the degradation of this compound compared to storage temperatures.

  • Media Components: Certain components in the media could potentially react with the inhibitor, although this is less common.

Q4: How can I assess the stability of this compound in my specific cell culture medium?

To determine the stability, you will need to perform a time-course experiment where you incubate this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). You would then collect samples at different time points and quantify the remaining amount of intact this compound. The most robust and widely used method for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: What are the potential degradation products of this compound?

Based on its chemical structure, the following are potential degradation pathways:

  • Hydrolysis of the Acyloxymethyl Ketone: The ester bond in the AOMK group can be hydrolyzed to yield a hydroxymethyl ketone. This would likely render the inhibitor less reactive and therefore less potent.

  • Proteolytic Cleavage: Proteases present in the media can cleave the peptide bonds (Tyr-Val, Val-Ala, Ala-Asp), breaking the inhibitor down into smaller peptide fragments and individual amino acids.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Complete lack of caspase-1 inhibition. Degraded this compound stock solution. Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles.
Rapid degradation in cell culture. Assess the stability of this compound in your specific media (see experimental protocol below). Consider a higher starting concentration or more frequent media changes with fresh inhibitor.
Inconsistent or variable inhibition between experiments. Inconsistent storage or handling of the inhibitor. Ensure consistent storage conditions for your stock solutions. Allow aliquots to fully thaw and mix thoroughly before use.
Variability in cell culture conditions. Standardize cell seeding density, media volume, and incubation times. Ensure the pH of your media is consistent between experiments.
Batch-to-batch variation in media or serum. If using serum, consider heat-inactivating it to reduce enzymatic activity. Test new batches of media or serum for their impact on inhibitor stability.
Cell toxicity observed at effective inhibitor concentrations. Off-target effects or solvent toxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells.
Impure or degraded inhibitor. Use a high-purity grade of this compound. Confirm the identity and purity of your inhibitor stock if possible.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media using LC-MS

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM + 10% FBS)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • LC-MS system with a C18 column

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Spike the cell culture medium: Add the this compound stock solution to your pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 20 µM). Prepare a sufficient volume for all time points.

  • Incubation: Place the tube of spiked medium in a 37°C, 5% CO2 incubator.

  • Time-course sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) of the medium.

  • Sample preparation: Immediately after collection, quench any enzymatic activity by adding an equal volume of cold acetonitrile with 0.1% formic acid. This will precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect supernatant: Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS analysis: Inject the supernatant onto the LC-MS system.

    • Chromatography: Use a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Monitor the parent ion of this compound (m/z) and any potential degradation products.

  • Data analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining inhibitor against time to determine its stability profile and half-life.

Data Presentation

Table 1: Factors Influencing this compound Stability

FactorInfluence on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Store stock solutions at -80°C. Minimize time at 37°C before use.
pH Non-optimal pH can increase hydrolysis rates.Maintain a stable pH in your cell culture medium (typically 7.2-7.4).
Enzymes Proteases and esterases in serum and secreted by cells can degrade the inhibitor.Consider using serum-free media or heat-inactivated serum. Be aware of cellular secretions.
Freeze-Thaw Cycles Repeated freezing and thawing can degrade the peptide.Prepare single-use aliquots of your stock solution.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Spiked Media incubate Incubate at 37°C, 5% CO2 prep->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample quench Quench with Cold Acetonitrile sample->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze data Quantify Peak Area and Determine Half-life analyze->data

Caption: Workflow for assessing this compound stability in cell culture media.

G cluster_pathway Hypothesized Degradation Pathway ac_yvad_aom This compound (Active Inhibitor) hydrolysis Hydrolysis of Acyloxymethyl Ketone ac_yvad_aom->hydrolysis Esterases, pH proteolysis Proteolytic Cleavage of Peptide Bonds ac_yvad_aom->proteolysis Proteases inactive_ketone Hydroxymethyl Ketone Derivative (Reduced Activity) hydrolysis->inactive_ketone fragments Peptide Fragments and Amino Acids (Inactive) proteolysis->fragments

References

Ac-YVAD-AOM Technical Support Center: Troubleshooting Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-AOM, a critical tool for researchers investigating inflammation and cell death. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your cytotoxicity and cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and cell-permeable inhibitor of caspase-1.[1] Its mechanism of action is centered on the irreversible inhibition of this enzyme, which plays a crucial role in the inflammatory process. Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[2] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of programmed cell death known as pyroptosis. By inhibiting caspase-1, this compound effectively blocks these downstream inflammatory events.

Q2: What is the difference between this compound, Ac-YVAD-cmk, and Ac-YVAD-CHO?

These are all tetrapeptide inhibitors of caspase-1 based on its recognition sequence. The primary difference lies in the reactive group attached to the peptide, which determines the nature of the inhibition:

  • This compound (acyloxymethyl ketone): An irreversible inhibitor.

  • Ac-YVAD-cmk (chloromethyl ketone): Also an irreversible inhibitor.[2]

  • Ac-YVAD-CHO (aldehyde): A reversible inhibitor.

The choice between these inhibitors depends on the experimental design. Irreversible inhibitors are suitable for studies where sustained inhibition of caspase-1 is required.

Q3: How selective is this compound for caspase-1?

Table 1: Inhibitory Constants (Ki) of Ac-YVAD-cmk for Various Caspases

CaspaseKi (nM)Reference
Caspase-10.8[3]
Caspase-4362[3]
Caspase-5163[3]

Q4: What is the recommended working concentration for this compound in cell culture experiments?

The optimal working concentration of this compound should be determined empirically for each cell type and experimental condition. However, a general starting range for the related inhibitor Ac-YVAD-cmk is between 0.1–30 µg/ml for cell culture assays.[2] It is recommended to perform a dose-response curve to identify the lowest effective concentration that inhibits caspase-1 activity without causing non-specific cytotoxicity.

Q5: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the powdered form should be kept at -20°C, where it can be stable for up to three years.[1] Once dissolved in DMSO, the stock solution should be stored at -80°C and is generally stable for up to one year.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Possible Cause 1: High Concentration of this compound Even though designed to inhibit a specific pathway, high concentrations of any compound can lead to off-target effects and general cytotoxicity.

  • Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations and select the lowest concentration that effectively inhibits caspase-1 without significantly impacting cell viability in your negative controls.

Possible Cause 2: DMSO Toxicity The solvent used to dissolve this compound, DMSO, can be toxic to cells at higher concentrations.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. Prepare a vehicle control with the same concentration of DMSO as in your experimental wells to account for any solvent-induced effects.

Possible Cause 3: Instability of this compound in Culture Media Peptide-based inhibitors can degrade in cell culture media over time, potentially leading to a loss of activity and the accumulation of cytotoxic byproducts.

  • Solution: For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. The stability of components in cell culture media can be influenced by factors like light, temperature, and pH.[4]

Issue 2: Inconsistent or Unreliable Results in Cell Viability Assays (MTT, LDH)

Possible Cause 1: Interference of this compound with Assay Reagents While not extensively documented for this compound, some compounds can directly interact with the reagents used in cell viability assays, leading to false-positive or false-negative results. For instance, some substances can reduce the MTT reagent non-enzymatically or inhibit the LDH enzyme.[5]

  • Solution: Perform a cell-free control experiment. Incubate this compound at your working concentration with the assay reagents (MTT or LDH substrate mix) in cell-free media to check for any direct chemical interference.

Possible Cause 2: Altered Cellular Metabolism Affecting the Assay Readout The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic function. Inhibition of inflammatory pathways by this compound might indirectly affect cellular metabolism, which could be misinterpreted as a change in cell viability.

  • Solution: Corroborate your findings with a second, mechanistically different viability or cytotoxicity assay. For example, if you are using the MTT assay, also perform an LDH release assay, which measures membrane integrity, or a trypan blue exclusion assay.

Table 2: Comparison of Common Cell Viability and Cytotoxicity Assays

AssayPrincipleMeasuresPotential for Interference
MTT Enzymatic reduction of tetrazolium saltMetabolic activityCompounds affecting cellular redox state
LDH Release of lactate dehydrogenase from damaged cellsMembrane integrityCompounds inhibiting LDH enzyme activity
Trypan Blue Exclusion of dye by intact cell membranesMembrane integritySubjective counting, only viable at time of assay
Annexin V/PI Binding of Annexin V to exposed phosphatidylserine and PI to DNA of necrotic cellsApoptosis and NecrosisRequires flow cytometry or fluorescence microscopy
Issue 3: Difficulty in Distinguishing Between Apoptosis and Pyroptosis

Possible Cause: Overlapping Cell Death Features Both apoptosis and pyroptosis are forms of programmed cell death, and they can share some morphological features, making them difficult to distinguish based on microscopy alone.

  • Solution: Utilize the specific nature of this compound to your advantage. Since this compound specifically inhibits caspase-1, it will block pyroptosis but not classical apoptosis, which is primarily mediated by caspases-3, -8, and -9.

Experimental Workflow to Differentiate Apoptosis and Pyroptosis

Caption: Differentiating Apoptosis from Pyroptosis with this compound.

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Cell Viability using the MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (sterile)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control. Remove the old medium from the cells and add the treatment media.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: Assessing Cytotoxicity of this compound using the LDH Release Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (sterile)

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release by treating a set of wells with lysis buffer.

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release) after subtracting the background absorbance.

Signaling Pathway Diagram

Caspase-1 Mediated Pyroptosis and its Inhibition by this compound

G PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves AcYVADAOM This compound AcYVADAOM->Casp1 inhibits IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis Pyroptosis->Inflammation

References

Optimizing Ac-YVAD-AOM concentration to avoid non-specific effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ac-YVAD-AOM, a selective caspase-1 inhibitor. The focus is on achieving effective caspase-1 inhibition while avoiding non-specific effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective and potent inhibitor of caspase-1. It is a peptide-based inhibitor with an acyloxymethyl ketone (AOM) reactive group. This group allows it to covalently modify the active site of caspase-1, leading to irreversible inhibition. Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. By inhibiting caspase-1, this compound blocks the production of these cytokines and can suppress inflammatory responses.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific research question. A general starting point for cell culture assays is in the range of 10-50 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: What are the potential non-specific effects of this compound?

Non-specific effects can occur, particularly at higher concentrations. These may include:

  • Off-target inhibition: While selective for caspase-1, at higher concentrations, this compound and its analogs may inhibit other caspases or proteases.

  • Cytotoxicity: High concentrations of the inhibitor can be toxic to cells, leading to decreased viability and confounding experimental results.

  • Alteration of other cellular pathways: Off-target effects could potentially interfere with other signaling pathways unrelated to caspase-1.

Q4: How can I determine if the observed effects in my experiment are due to specific caspase-1 inhibition or non-specific effects?

To confirm the specificity of this compound in your experiments, consider the following controls:

  • Dose-response curve: A specific effect should be observed within a defined concentration range, while non-specific effects may only appear at much higher concentrations.

  • Use of a negative control peptide: A scrambled or inactive version of the peptide inhibitor can help differentiate specific inhibition from general peptide-related effects.

  • Rescue experiments: If possible, transfecting cells with a caspase-1 mutant that is resistant to the inhibitor could demonstrate that the observed effect is indeed caspase-1 dependent.

  • Measure downstream events: Confirm that the inhibition of your primary endpoint correlates with the inhibition of known downstream targets of caspase-1, such as the processing of pro-IL-1β.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem Possible Cause Suggested Solution
No inhibition of caspase-1 activity observed. Inhibitor concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental setup. Start with a range of 10 µM to 100 µM.
Inhibitor degradation. Ensure proper storage of the inhibitor at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock solution for each experiment.
Cell permeability issues. While designed to be cell-permeable, permeability can vary between cell types. You may need to increase the incubation time or concentration.
High levels of cell death or cytotoxicity observed. Inhibitor concentration is too high. This is a common non-specific effect. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). Use a concentration well below the CC50 for your experiments.
Solvent toxicity. This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell density, passage number, and overall cell health.
Inhibitor preparation. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment to ensure consistent concentrations.
Suspected off-target effects. Inhibitor concentration is in the range of inhibiting other caspases. Refer to the quantitative data on inhibitor selectivity. If possible, use a lower concentration that is still effective for caspase-1 but below the IC50 for other caspases. Consider using a more specific caspase-1 inhibitor if available.

Quantitative Data

The following tables summarize the inhibitory activity of this compound and related compounds against various caspases. This data can help in selecting an appropriate concentration and anticipating potential off-target effects.

Table 1: Inhibitory Potency (Ki) of Ac-YVAD Analogs Against Human Caspases

CompoundCaspase-1 (Ki, nM)Caspase-3 (Ki, nM)Caspase-4 (Ki, nM)Caspase-5 (Ki, nM)
Ac-YVAD-cmk0.8>10,000362163
Ac-YVAD-CHO0.76>10,000163970

Data compiled from multiple sources. "cmk" and "CHO" are different reactive groups that result in irreversible and reversible inhibition, respectively.

Table 2: Recommended Concentration Ranges for this compound in Cellular Assays

Assay TypeRecommended Starting ConcentrationKey Considerations
Inhibition of IL-1β secretion10 - 50 µMMonitor for cytotoxicity at higher concentrations.
Pyroptosis Inhibition20 - 100 µMHigher concentrations may be required, but a cytotoxicity test is essential.
General Caspase-1 Inhibition10 - 50 µMThe optimal concentration is highly cell-type dependent.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Caspase-1 Activity Assay

This protocol outlines a method to determine the IC50 of this compound for caspase-1 in your specific experimental system.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.

  • Cell Treatment:

    • Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (DMSO) and a positive control for caspase-1 activation (e.g., LPS + ATP for macrophages).

    • Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

    • Induce caspase-1 activation using your chosen stimulus.

  • Cell Lysis: After the appropriate incubation time, lyse the cells using a suitable lysis buffer to release the cellular contents, including active caspases.

  • Caspase-1 Activity Assay:

    • Use a commercially available caspase-1 activity assay kit, which typically utilizes a specific caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate).

    • Add the cell lysate to a reaction buffer containing the caspase-1 substrate.

    • Incubate at 37°C for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the signal (absorbance or fluorescence) using a plate reader.

    • Subtract the background reading from all wells.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of caspase-1 activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay

This protocol helps determine the cytotoxic concentration (CC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Addition: Add a range of this compound concentrations to the wells. It is advisable to test a broader and higher range than for the activity assay (e.g., 10, 25, 50, 100, 200, 500 µM). Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for the same duration as your planned experiments (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

Caspase1_Signaling_Pathway Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalysis Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves Ac_YVAD_AOM This compound Ac_YVAD_AOM->Caspase1 Inhibits IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Caspase-1 activation and inhibition by this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Determine Activity (IC50) cluster_1 Phase 2: Determine Cytotoxicity (CC50) cluster_2 Phase 3: Select Optimal Concentration start Start with a broad dose range (e.g., 0.1 - 100 µM) dose_response Perform Caspase-1 Activity Assay start->dose_response analyze_ic50 Analyze data to calculate IC50 dose_response->analyze_ic50 select_conc Select concentration that is > IC50 and << CC50 analyze_ic50->select_conc cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) with a higher dose range analyze_cc50 Analyze data to calculate CC50 cytotoxicity_assay->analyze_cc50 analyze_cc50->select_conc validate Validate with downstream functional assays select_conc->validate

Caption: Experimental workflow for this compound optimization.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments start Unexpected Experimental Outcome q1 Is there a lack of inhibition? start->q1 a1_yes Increase inhibitor concentration Check inhibitor stability q1->a1_yes Yes q2 Is there excessive cell death? q1->q2 No a1_yes->q2 a2_yes Decrease inhibitor concentration Perform cytotoxicity assay (CC50) q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No a2_yes->q3 a3_yes Standardize cell culture conditions Prepare fresh inhibitor dilutions q3->a3_yes Yes end Optimal Results q3->end No a3_yes->end

Caption: Logic diagram for troubleshooting common issues.

Technical Support Center: Ac-YVAD-AOM & Serum Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the caspase-1 inhibitor, Ac-YVAD-AOM. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of serum on the experimental activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent, irreversible inhibitor of caspase-1.[1] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] this compound functions by mimicking the natural substrate of caspase-1 and forming a covalent bond with the enzyme's active site, thereby blocking its activity. This inhibition prevents the processing and release of active IL-1β and IL-18, and can also inhibit a form of inflammatory cell death known as pyroptosis.[2]

Q2: My this compound appears to be less effective when I use it in cell culture media containing serum. Why is this happening?

The reduced efficacy of this compound in the presence of serum is a common observation. This is primarily due to the binding of the inhibitor to proteins present in the serum, most notably serum albumin. When this compound binds to these proteins, it is no longer available to interact with and inhibit its target, caspase-1, within the cells. This effectively lowers the free concentration of the inhibitor in your culture, leading to a decrease in its apparent activity.

Q3: How does serum protein binding affect the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. When serum is present, a portion of the this compound is sequestered by serum proteins. Consequently, a higher total concentration of the inhibitor must be added to the culture to achieve the same free concentration required for 50% inhibition of caspase-1. This results in an apparent increase in the IC50 value in the presence of serum compared to serum-free conditions.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in culture media containing serum.

Issue Potential Cause Recommended Solution
Inconsistent results between experiments. Varying concentrations or batches of serum (e.g., Fetal Bovine Serum - FBS).Standardize the serum source and lot number for all related experiments. If possible, perform a titration of this compound for each new batch of serum to determine the optimal working concentration.
Complete lack of inhibitor activity. High serum concentration sequestering all of the inhibitor.Reduce the serum concentration in your culture medium if your cell type can tolerate it. Alternatively, significantly increase the concentration of this compound. It is advisable to perform a dose-response curve to find the effective concentration in your specific serum percentage.
Instability of the inhibitor in the culture medium.Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
High background signal in caspase-1 activity assay. Non-specific activity or interference from serum components.Include proper controls in your assay: cells treated with vehicle (e.g., DMSO) in the presence of serum, and cells treated with this compound in serum-free medium (if possible for a short duration) to establish a baseline.
Difficulty in reproducing published data. Differences in experimental conditions, particularly serum concentration.Carefully review the methods section of the publication to match the serum type and concentration used. If this information is not available, it is recommended to perform a titration to determine the IC50 under your own experimental conditions.

Data Presentation

The following table provides illustrative data on how the apparent IC50 of this compound might change in the presence of different concentrations of Fetal Bovine Serum (FBS). Please note that these are representative values and the actual IC50 will vary depending on the cell type, assay conditions, and specific lot of FBS used.

Serum Concentration (% FBS)Apparent IC50 of this compound (nM)
010
2.525
550
10100
20250

Experimental Protocols

Protocol for Determining the Impact of Serum on this compound IC50

This protocol outlines a method to quantify the effect of serum on the inhibitory activity of this compound.

1. Cell Culture and Treatment: a. Seed your cells of interest in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. b. Culture the cells in their standard growth medium, which may contain serum. c. Prepare a series of dilutions of this compound in both serum-free medium and medium containing the desired concentration of serum (e.g., 10% FBS). d. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) for both serum-containing and serum-free conditions. e. Incubate the cells for a predetermined time to allow for inhibitor uptake and caspase-1 inhibition.

2. Induction of Caspase-1 Activity: a. Following the pre-incubation with the inhibitor, induce caspase-1 activity using an appropriate stimulus (e.g., LPS and ATP for inflammasome activation). b. Incubate for the necessary time for caspase-1 activation.

3. Caspase-1 Activity Assay: a. Lyse the cells according to the manufacturer's protocol of your chosen caspase-1 activity assay kit (e.g., a fluorometric assay using a YVAD-AFC substrate). b. Measure the caspase-1 activity in each well using a plate reader.

4. Data Analysis: a. Subtract the background fluorescence (from wells with no cells or lysed cells without substrate). b. Normalize the caspase-1 activity in the inhibitor-treated wells to the activity of the vehicle-treated control (set to 100%). c. Plot the percentage of caspase-1 activity against the log of the this compound concentration for both serum-free and serum-containing conditions. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value for each condition.

Visualizations

Signaling Pathway of Caspase-1 Inhibition

Caspase1_Inhibition cluster_0 Inflammasome Activation cluster_1 Downstream Effects Pro-inflammatory Stimuli Pro-inflammatory Stimuli Inflammasome Complex Inflammasome Complex Pro-inflammatory Stimuli->Inflammasome Complex activates Pro-Caspase-1 Pro-Caspase-1 Inflammasome Complex->Pro-Caspase-1 recruits Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) cleavage Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation promotes This compound This compound This compound->Caspase-1 (active) inhibits

Caption: Inhibition of the Caspase-1 signaling pathway by this compound.

Experimental Workflow for Assessing Serum Impact

Serum_Impact_Workflow Start Start Cell Seeding Seed cells in 96-well plate Start->Cell Seeding Inhibitor Dilution Prepare this compound dilutions (with and without serum) Cell Seeding->Inhibitor Dilution Cell Treatment Treat cells with this compound Inhibitor Dilution->Cell Treatment Induction Induce Caspase-1 activity Cell Treatment->Induction Assay Perform Caspase-1 activity assay Induction->Assay Data Analysis Analyze data and calculate IC50 Assay->Data Analysis End End Data Analysis->End Serum_Binding_Logic Total this compound Total this compound Bound this compound Bound this compound Total this compound->Bound this compound binds to Free this compound Free this compound Total this compound->Free this compound equilibrium Serum Proteins Serum Proteins Serum Proteins->Bound this compound Increased Apparent IC50 Increased Apparent IC50 Bound this compound->Increased Apparent IC50 leads to Caspase-1 Inhibition Caspase-1 Inhibition Free this compound->Caspase-1 Inhibition causes

References

Technical Support Center: Ac-YVAD-AOM & DMSO Controls

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using the caspase-1 inhibitor Ac-YVAD-AOM, with a specific focus on controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it dissolved in DMSO?

This compound is a selective, irreversible peptide inhibitor of caspase-1, a key enzyme in the inflammasome pathway that processes pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3] It is a hydrophobic compound with low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal vehicle for preparing high-concentration stock solutions of this compound for use in cell-based assays.[4][5]

Q2: Why is a "vehicle control" essential when using this compound?

A vehicle control is a crucial component of experimental design that allows you to distinguish the biological effects of your compound of interest (this compound) from the effects of the solvent (DMSO) it is dissolved in.[5] DMSO, even at low concentrations, can have independent effects on cells, including altered cell growth, differentiation, or gene expression.[5][6] Without a vehicle control—an identical experiment where cells are treated with the same final concentration of DMSO but without this compound—any observed effects could be incorrectly attributed to the inhibitor.[5][7]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize off-target effects.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[8]

  • Best Practice: It is highly recommended to keep the final concentration at or below 0.1% (v/v).[8][9]

  • Sensitive Cells: Primary cells and some specific cell lines can be more sensitive, and a dose-response curve should be performed to determine the highest tolerable DMSO concentration that does not affect cell viability or function.[8]

Q4: How do I prepare stock solutions to minimize the final DMSO concentration?

The key is to create a highly concentrated stock of this compound in 100% DMSO. This allows you to add a very small volume to your culture medium to achieve the desired final inhibitor concentration, resulting in a minimal final DMSO concentration.

Example Calculation:

  • Goal: A final this compound concentration of 20 µM and a final DMSO concentration of 0.1%.

  • Stock Solution: Prepare a 20 mM stock of this compound in 100% DMSO.

  • Dilution: Add 1 µL of the 20 mM stock solution to every 1 mL of cell culture medium.

  • Result: This 1:1000 dilution yields a final inhibitor concentration of 20 µM and a final DMSO concentration of 0.1%.

Experimental Workflow & Controls

Proper experimental design is critical for obtaining reliable data. A typical experiment to assess caspase-1 inhibition should include several control groups.

G Experimental Workflow for Caspase-1 Inhibition Assay cluster_prep Preparation cluster_treat Treatment Groups cluster_analysis Analysis start Seed Cells in Multi-well Plate stim Prime & Stimulate Cells (e.g., LPS + Nigericin) to Induce Caspase-1 Activity start->stim A Group A Untreated Control (Cells + Stimulus) stim->A B Group B Vehicle Control (Cells + Stimulus + DMSO) stim->B C Group C Experimental (Cells + Stimulus + this compound in DMSO) stim->C assay Perform Caspase-1 Activity Assay (e.g., Fluorometric/Luminometric) A->assay B->assay C->assay end Compare Results: C vs B (Inhibitor Effect) B vs A (Solvent Effect) assay->end G cluster_pathway NLRP3 Inflammasome Activation PAMPs Stimulus (e.g., Nigericin, ATP) NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Inhibitor This compound Inhibitor->Casp1 Inhibits IL1b Mature IL-1β ProIL1b->IL1b GSDMD_N GSDMD N-terminus (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces G Start Problem Observed Tox Toxicity/Unexpected Effects in Vehicle Control? Start->Tox NoInhib No Inhibition Effect Seen with this compound? Start->NoInhib Tox_CheckDMSO Is final DMSO conc. > 0.5%? Tox->Tox_CheckDMSO NoInhib_CheckConc Is this compound concentration sufficient? NoInhib->NoInhib_CheckConc Tox_Sol1 Solution: Lower final DMSO concentration. Prepare a more concentrated stock. Tox_CheckDMSO->Tox_Sol1 Yes Tox_CheckCells Are cells known to be sensitive to DMSO? Tox_CheckDMSO->Tox_CheckCells No Tox_Sol2 Solution: Perform a DMSO dose-response curve to find max tolerable conc. (start from 0.01%) Tox_CheckCells->Tox_Sol2 Yes/Maybe NoInhib_Sol1 Solution: Increase inhibitor concentration. Perform a dose-response experiment (e.g., 10 µM, 20 µM, 50 µM). NoInhib_CheckConc->NoInhib_Sol1 No/Unsure NoInhib_CheckTime Was pre-incubation time with inhibitor sufficient? NoInhib_CheckConc->NoInhib_CheckTime Yes NoInhib_Sol2 Solution: Pre-incubate with inhibitor for at least 30-60 minutes before stimulation. NoInhib_CheckTime->NoInhib_Sol2 No NoInhib_CheckStock Is the inhibitor stock old or improperly stored? NoInhib_CheckTime->NoInhib_CheckStock Yes NoInhib_Sol3 Solution: Prepare fresh stock solution. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. NoInhib_CheckStock->NoInhib_Sol3 Yes/Maybe

References

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Activity of Ac-YVAD-AOM on Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ac-YVAD-AOM and other widely used caspase-1 inhibitors. It is designed to assist researchers in selecting the most appropriate inhibitor and experimental methods for validating caspase-1 activity in their studies. The information presented is supported by experimental data and detailed protocols to ensure reproducibility and accuracy.

Introduction to Caspase-1 and its Inhibition

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response. It is responsible for the proteolytic processing of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, secreted forms. The activation of caspase-1 itself is a tightly regulated process, typically occurring within a multi-protein complex called the inflammasome. Given its pivotal role in inflammation, caspase-1 has emerged as a significant therapeutic target for a range of inflammatory diseases.

This compound is a selective and potent inhibitor of caspase-1. It belongs to a class of peptide-based inhibitors designed to mimic the natural substrate of caspase-1, thereby blocking its enzymatic activity. This guide will delve into the specifics of this compound's inhibitory action and compare it with other common caspase-1 inhibitors.

Mechanism of Action: Caspase-1 Activation and Inhibition

The activation of caspase-1 is a key event in the inflammatory cascade. It is initiated by various stimuli, including pathogens and cellular stress, which trigger the assembly of the inflammasome. This complex brings pro-caspase-1 molecules into close proximity, facilitating their auto-cleavage and activation. The active caspase-1 then cleaves its downstream targets, pro-IL-1β and pro-IL-18, leading to their maturation and secretion, which in turn amplifies the inflammatory signal. This compound and similar inhibitors function by binding to the active site of caspase-1, preventing it from processing its substrates.

Caspase1_Pathway cluster_inflammasome Inflammasome Complex cluster_inhibition Inhibition Sensor Protein (e.g., NLRP3) Sensor Protein (e.g., NLRP3) ASC Adaptor ASC Adaptor Sensor Protein (e.g., NLRP3)->ASC Adaptor recruits Pro-Caspase-1 Pro-Caspase-1 ASC Adaptor->Pro-Caspase-1 recruits Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 auto-cleavage This compound This compound This compound->Active Caspase-1 inhibits Pathogen/Danger Signals Pathogen/Danger Signals Pathogen/Danger Signals->Sensor Protein (e.g., NLRP3) activates Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β Inflammation Inflammation Mature IL-1β->Inflammation Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 Mature IL-18->Inflammation

Caspase-1 Activation and Inhibition Pathway.

Comparative Analysis of Caspase-1 Inhibitors

The selection of a caspase-1 inhibitor often depends on the specific requirements of the experiment, such as the desired potency, selectivity, and mode of inhibition (reversible vs. irreversible). Below is a comparison of this compound and its analogs with other commonly used caspase-1 inhibitors.

Note: this compound is a less commonly cited derivative of the Ac-YVAD peptide. The data presented here is for the closely related and well-characterized analogs, Ac-YVAD-cmk (chloromethylketone) and Ac-YVAD-cho (aldehyde), which are also irreversible and reversible inhibitors, respectively.

InhibitorTypeTargetPotency (Ki or IC50)Selectivity
Ac-YVAD-cmk Peptide-based, IrreversibleCaspase-1Ki = 0.8 nM[1]Selective for caspase-1. Weakly inhibits caspase-4 and -5.[2]
Ac-YVAD-cho Peptide-based, ReversibleCaspase-1Ki = 0.76 nM (human), 3.0 nM (mouse)[3]Selective for caspase-1 over caspases-2, -3, -4, -5, -6, -7, -8, -9, and -10.[4]
Z-VAD-FMK Peptide-based, IrreversiblePan-caspaseBroad-spectrum caspase inhibitor.Inhibits most caspases, with the exception of caspase-2.
VX-765 (Belnacasan) Small molecule, ReversibleCaspase-1, Caspase-4Potent inhibitor of caspase-1.Selective for caspase-1 and caspase-4.

Experimental Protocols for Validating Caspase-1 Inhibition

To rigorously validate the inhibitory activity of this compound or other caspase-1 inhibitors, a combination of in vitro and cell-based assays is recommended.

In Vitro Caspase-1 Enzymatic Assay

This assay directly measures the enzymatic activity of purified caspase-1 and its inhibition.

Enzymatic_Assay_Workflow Start Start Prepare Assay Buffer Prepare Assay Buffer Start->Prepare Assay Buffer Add Recombinant Caspase-1 Add Recombinant Caspase-1 Prepare Assay Buffer->Add Recombinant Caspase-1 Add Inhibitor (this compound) Add Inhibitor (this compound) Add Recombinant Caspase-1->Add Inhibitor (this compound) Incubate Incubate Add Inhibitor (this compound)->Incubate Add Fluorogenic Substrate (e.g., Ac-YVAD-AFC) Add Fluorogenic Substrate (e.g., Ac-YVAD-AFC) Incubate->Add Fluorogenic Substrate (e.g., Ac-YVAD-AFC) Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate (e.g., Ac-YVAD-AFC)->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

In Vitro Caspase-1 Enzymatic Assay Workflow.

Protocol:

  • Prepare Assay Buffer: A typical buffer consists of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.

  • Enzyme and Inhibitor Preparation: Reconstitute purified, active human caspase-1 in assay buffer. Prepare a dilution series of this compound in the same buffer.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the caspase-1 enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add a fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin), to each well. The final concentration of the substrate should be at or below its Km value for caspase-1.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader.[5] Record measurements every 1-2 minutes for at least 30 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Cell-Based Assay: Measurement of IL-1β Secretion

This assay assesses the ability of the inhibitor to block caspase-1 activity within a cellular context, which is a more physiologically relevant system.

Protocol:

  • Cell Culture and Priming: Culture monocytic cell lines (e.g., THP-1) or primary macrophages. To induce the expression of pro-IL-1β, prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.[6]

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.

  • Inflammasome Activation: Activate the inflammasome using a stimulus such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the cell culture plate and collect the supernatant.

  • ELISA for IL-1β: Quantify the concentration of secreted IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of IL-1β against the inhibitor concentration to determine the IC50 for the inhibition of IL-1β processing and secretion.

Western Blot Analysis of Caspase-1 Cleavage

Western blotting provides a direct visualization of the processing of pro-caspase-1 into its active, cleaved fragments.

Protocol:

  • Cell Treatment and Lysis: Treat cells as described in the cell-based assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for caspase-1 overnight at 4°C. The antibody should be able to detect both the pro-form (p45) and the cleaved active subunit (p20 or p10).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: A decrease in the intensity of the cleaved caspase-1 band in the presence of the inhibitor confirms its inhibitory activity. Densitometry can be used for semi-quantitative analysis.

References

A Researcher's Guide: Ac-YVAD-AOM vs. Z-VAD-FMK for Inflammasome Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, inflammation, and drug development, the study of inflammasomes is critical to understanding innate immunity and a host of pathological conditions. Central to this research are inhibitors that can dissect the complex signaling cascades involved. This guide provides an objective comparison of two widely used caspase inhibitors, the selective Ac-YVAD-AOM and the broad-spectrum Z-VAD-FMK, to aid in experimental design and interpretation.

At a Glance: Key Differences

This compound and its related compounds (e.g., Ac-YVAD-cmk) are designed as selective inhibitors of Caspase-1, the primary effector enzyme of canonical inflammasomes. In contrast, Z-VAD-FMK is a pan-caspase inhibitor, blocking the activity of multiple caspases, including both inflammatory (like Caspase-1) and apoptotic caspases (like Caspase-3, -8, and -9). This fundamental difference in specificity is the most critical factor when choosing an inhibitor for inflammasome studies.

Data Presentation: Comparative Analysis

The properties and performance of these inhibitors are summarized below.

Table 1: General Characteristics and Specificity
FeatureThis compoundZ-VAD-FMK
Primary Target(s) Caspase-1 (Interleukin-Converting Enzyme, ICE)Pan-Caspase (Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10)
Mechanism Irreversible covalent modification of the catalytic cysteineIrreversible covalent binding to the catalytic site of caspases[1][2]
Selectivity Highly selective for Caspase-1. The related Ac-YVAD-CHO shows a Kᵢ of 0.76 nM for human Caspase-1, with significantly lower affinity for other caspases (>160 nM)[3].Broad-spectrum, inhibits multiple caspases in the low nanomolar to micromolar range[4].
Primary Application Studying canonical inflammasome activation, IL-1β/IL-18 processing, and pyroptosis.General apoptosis inhibition; studying processes involving multiple caspases.
Key Advantage Specificity allows for clear attribution of effects to Caspase-1 inhibition.Broad activity is useful for determining if a process is caspase-dependent in general.
Key Disadvantage May not inhibit non-canonical inflammasome pathways that rely on other caspases.Lack of specificity can confound results; off-target effects are a major concern.
Known Off-Target Effects Weak inhibition of Caspase-4 and -5 has been reported for the related Ac-YVAD-cmk[5].Inhibits Peptide:N-glycanase (NGLY1), inducing cellular autophagy[2][6][7][8]. Can induce necroptosis when apoptosis is blocked[9].
Table 2: Summary of Experimental Performance

This table summarizes experimental data comparing the effects of a selective Caspase-1 inhibitor (Ac-YVAD-cmk) and a pan-caspase inhibitor (Z-VAD-fmk) on cytokine secretion in whole blood stimulated with LPS.

CytokineAc-YVAD-cmk EffectZ-VAD-fmk EffectRationale for Difference
IL-1β Pronounced Decrease Weak Suppression IL-1β maturation is primarily dependent on Caspase-1, which is strongly inhibited by Ac-YVAD-cmk.
TNFα Less SuppressionStrong SuppressionTNFα release is largely independent of Caspase-1 but can be affected by other caspases involved in broader inflammatory and cell death pathways blocked by Z-VAD-fmk.
IL-6 Less SuppressionStrong SuppressionSimilar to TNFα, IL-6 secretion is not directly downstream of Caspase-1. Its suppression by Z-VAD-fmk suggests involvement of other caspases.
IL-8 Less SuppressionStrong SuppressionThe signaling pathway for IL-8 is not directly regulated by Caspase-1, hence the differential effect.

Data summarized from a study on human whole blood, which highlights the functional consequences of inhibitor specificity.

Visualizing the Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in inflammasome research.

G cluster_0 Cell Exterior cluster_1 Cytosol PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) TLR4 TLR4 PAMPs->TLR4 Signal 1 NLRP3_Sensor NLRP3 Sensor PAMPs->NLRP3_Sensor Signal 2 NFkB NF-κB Pathway TLR4->NFkB proIL1B_gene Pro-IL-1β / NLRP3 Transcription NFkB->proIL1B_gene ASC ASC Adaptor NLRP3_Sensor->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3_Sensor->Inflammasome proCasp1 Pro-Caspase-1 ASC->proCasp1 ASC->Inflammasome proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis pro_GSDMD Pro-Gasdermin D Casp1->pro_GSDMD cleavage proIL1B_protein Pro-IL-1β Casp1->proIL1B_protein cleavage GSDMD_N GSDMD-N Pore pro_GSDMD->GSDMD_N IL1B Mature IL-1β GSDMD_N->IL1B secretion Pyroptosis Pyroptosis GSDMD_N->Pyroptosis proIL1B_protein->IL1B Casp8 Caspase-8 Casp3 Caspase-3 Casp8->Casp3 YVAD This compound YVAD->Casp1 ZVAD Z-VAD-FMK ZVAD->Casp1 ZVAD->Casp8 ZVAD->Casp3

Caption: Inflammasome signaling pathway showing points of inhibition.

G cluster_assays Downstream Analysis start Culture Cells (e.g., THP-1 monocytes) prime Prime with Signal 1 (e.g., LPS for 3-4h) start->prime inhibit Pre-treat with Inhibitor (this compound or Z-VAD-FMK) prime->inhibit stimulate Activate with Signal 2 (e.g., Nigericin for 1h) inhibit->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect elisa IL-1β ELISA collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh wb Western Blot (Caspase-1 cleavage) collect->wb end Data Analysis & Comparison elisa->end ldh->end wb->end

References

A Head-to-Head Comparison of Caspase-1 Inhibitors: Ac-YVAD-AOM and Belnacasan (VX-740)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease research and therapeutics, the inhibition of caspase-1, a key enzyme in the inflammasome signaling pathway, has emerged as a promising strategy. Two prominent inhibitors, the peptide-based Ac-YVAD-AOM and the clinical-stage small molecule belnacasan (VX-740, with its active form VRT-043198 and prodrug VX-765), are frequently utilized tools. This guide provides a comprehensive side-by-side comparison of these two inhibitors, supported by experimental data to inform research and development decisions.

At a Glance: Key Differences

FeatureThis compound / Ac-YVAD-cmkBelnacasan (VX-740/VX-765)
Compound Type Peptide-based (Ac-Tyr-Val-Ala-Asp-acyloxymethyl ketone)Small molecule prodrug (Belnacasan/VX-765) of VRT-043198
Mechanism of Inhibition Irreversible, covalent modification of the catalytic cysteineReversible, covalent modification of the catalytic cysteine (VRT-043198)
Primary Target Caspase-1Caspase-1 and Caspase-4
Cell Permeability Generally requires delivery aids for in vivo useOrally bioavailable prodrug designed for in vivo efficacy[1][2]
Clinical Development Preclinical research toolAdvanced to Phase II clinical trials[2]

Biochemical Potency and Selectivity

The efficacy of a caspase inhibitor is determined by its potency towards its intended target and its selectivity against other caspases, which is crucial to minimize off-target effects.

Table 1: Comparative Inhibitory Activity (Ki, nM)

Caspase TargetAc-YVAD-cmk (analog of this compound)VRT-043198 (Active form of Belnacasan)
Caspase-10.8[3]0.8
Caspase-3>10,000[3]>100-fold less potent than for Caspase-1
Caspase-4362[3]<0.6
Caspase-5163[3]-
Caspase-6->100-fold less potent than for Caspase-1
Caspase-7->100-fold less potent than for Caspase-1
Caspase-8->100-fold less potent than for Caspase-1
Caspase-9->100-fold less potent than for Caspase-1

Belnacasan's active form, VRT-043198, demonstrates high potency against both caspase-1 and caspase-4. Ac-YVAD-cmk is highly selective for caspase-1, with significantly lower affinity for other caspases, including the closely related inflammatory caspases 4 and 5[3][4].

Cellular and In Vivo Performance

Direct comparative studies are limited, but independent investigations provide insights into the functional consequences of caspase-1 inhibition by both compounds.

This compound/cmk:

  • In Vitro: Effectively blocks the processing and release of IL-1β and IL-18 in various cell types upon inflammasome activation[4][5]. In one study, 30 µM and 100 µM of YVAD-cmk completely abolished ATP-induced IL-1β processing and release in macrophages[6]. It has been shown to inhibit microglia-mediated inflammation and reduce the expression of mature IL-1β and IL-18 in vitro[5][7].

  • In Vivo: Demonstrates neuroprotective effects in models of cerebral ischemia by reducing infarct volume and apoptosis[3]. It also shows anti-inflammatory effects in models of acute gastric injury and sepsis by inhibiting the NLRP3 inflammasome and reducing pro-inflammatory cytokine levels[8][9].

Belnacasan (VX-765):

  • In Vitro: The active form, VRT-043198, inhibits the release of IL-1β and IL-18 from human peripheral blood mononuclear cells (PBMCs) and whole blood. Notably, a recent study demonstrated that VX-765 can inhibit the assembly of the NLRP3 inflammasome itself, in addition to blocking caspase-1 activity[10].

  • In Vivo: As an orally bioavailable prodrug, belnacasan has been shown to reduce disease severity in animal models of rheumatoid arthritis and skin inflammation[1]. In a mouse model of HIV-1 infection, VX-765 reduced immune activation and viral load[11]. It has also shown protective effects in models of acute lung injury and atherosclerosis[10][12].

A study directly comparing the effects of both inhibitors on inflammasome activation in bone marrow-derived macrophages (BMDMs) found that both VX-765 and Ac-YVAD-cmk inhibited the activation of pyroptotic molecules, including caspase-1 and Gasdermin D[13]. This suggests that while their chemical properties and reversibility differ, their functional outcome in blocking the canonical inflammasome pathway is similar in this context.

Experimental Protocols

Determination of Caspase Inhibitory Activity (IC50/Ki)

Objective: To quantify the potency of an inhibitor against a specific caspase enzyme.

Materials:

  • Recombinant human caspase enzyme (e.g., Caspase-1)

  • Fluorogenic or chromogenic caspase substrate (e.g., Ac-YVAD-AFC for Caspase-1)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Test inhibitors (this compound, VRT-043198) at various concentrations

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted inhibitors to respective wells. Include wells with vehicle control (e.g., DMSO) for 100% enzyme activity and wells with buffer only for background measurement.

  • Add a fixed concentration of the recombinant caspase enzyme to all wells except the background controls.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the caspase substrate to all wells.

  • Monitor the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance over time at 37°C.

  • Calculate the initial reaction velocities (V) for each inhibitor concentration.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Ki values can be calculated from the IC50 using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.

Cellular Assay for IL-1β Release

Objective: To measure the inhibitory effect of the compounds on inflammasome-mediated IL-1β secretion in a cellular context.

Materials:

  • Immortalized macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) for inflammasome priming

  • ATP or Nigericin for inflammasome activation

  • Test inhibitors (this compound, Belnacasan)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL for 3 hours). Allow cells to rest for 24-48 hours.

  • Prime the cells by treating with LPS (e.g., 1 µg/mL for 3-4 hours).

  • Pre-incubate the primed cells with various concentrations of this compound or belnacasan for 1 hour.

  • Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 for the inhibition of IL-1β release.

Visualizing the Mechanism of Action

Caspase-1 Activation and Inhibition Pathway

Caspase1_Pathway cluster_inflammasome Inflammasome Complex NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 autocatalysis PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->NLRP3 activates Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D cleaves IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) Inflammation Inflammation IL-1β (mature)->Inflammation IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) IL-18 (mature)->Inflammation GSDMD-N (pore) GSDMD-N (pore) Gasdermin D->GSDMD-N (pore) GSDMD-N (pore)->IL-1β (mature) release GSDMD-N (pore)->IL-18 (mature) release Pyroptosis Pyroptosis GSDMD-N (pore)->Pyroptosis This compound This compound This compound->Active Caspase-1 irreversibly inhibits Belnacasan (active) Belnacasan (active) Belnacasan (active)->Active Caspase-1 reversibly inhibits

Caption: Canonical inflammasome pathway leading to inflammation and pyroptosis, and the points of inhibition by this compound and Belnacasan.

Experimental Workflow for Inhibitor Comparisondot

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay Biochemical Assay (Recombinant Caspase-1) Cell_Assay Cell-Based Assay (e.g., THP-1 macrophages) IC50_Ki Determine IC50 / Ki IL1b_Release Measure IL-1β Release (ELISA) Selectivity_Panel Caspase Selectivity Panel Selectivity_Profile Generate Selectivity Profile Animal_Model Disease Model (e.g., Inflammation, Ischemia) Dosing Administer Inhibitors (e.g., i.p., oral gavage) Efficacy_Readout Evaluate Efficacy (e.g., Cytokine levels, Histology) Inhibitor_A This compound Inhibitor_A->Enzyme_Assay Inhibitor_A->Cell_Assay Inhibitor_A->Selectivity_Panel Inhibitor_A->Animal_Model Inhibitor_B Belnacasan Inhibitor_B->Enzyme_Assay Inhibitor_B->Cell_Assay Inhibitor_B->Selectivity_Panel Inhibitor_B->Animal_Model

References

Safety Operating Guide

Proper Disposal Procedures for Ac-YVAD-AOM: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for Ac-YVAD-AOM is not publicly available. The following procedures are based on established best practices for handling potent, biologically active small molecules and related hazardous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a selective and potent caspase-1 inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

When working with this compound, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum, a laboratory coat, safety goggles, and double nitrile gloves.[1] For operations with a potential for aerosolization, such as weighing the powder or preparing stock solutions, a certified chemical fume hood should be utilized.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Containment:

    • Liquid Spills: Use absorbent pads to contain the spill.[1]

    • Powder Spills: To prevent the generation of dust, carefully cover the spill with a damp absorbent material.

  • Decontamination: The spill area should be thoroughly cleaned with a detergent solution, followed by a rinse with clean water.[1]

  • Waste Collection: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous chemical waste.[1]

Deactivation and Disposal Procedures

Due to the potent biological activity of this compound, it is recommended to deactivate the compound prior to disposal whenever feasible.

Chemical Deactivation (for liquid waste):

While specific protocols for this compound have not been published, a common method for inactivating similar hazardous compounds involves chemical degradation.

Experimental Protocol: Small-Scale Decontamination of this compound in Solution

  • Preparation: All work must be conducted within a certified chemical fume hood. Don appropriate PPE.

  • Decontamination Solution: Prepare a fresh 10% (v/v) solution of sodium hypochlorite (household bleach) in water.

  • Inactivation: Slowly and with constant stirring, add the this compound solution to the bleach solution. A recommended volume ratio is 1 part inhibitor solution to 10 parts bleach solution.

  • Reaction Time: Allow the mixture to react for a minimum of 30 minutes to facilitate complete inactivation.

  • Neutralization: Following the reaction period, neutralize any excess bleach by adding a reducing agent, such as sodium thiosulfate, until the solution no longer tests positive for oxidizing potential (e.g., using iodine-starch paper).

  • Final Disposal: The neutralized solution may then be disposed of as non-hazardous liquid waste, in strict accordance with your institution's EHS guidelines.

Disposal of Contaminated Solid and Sharp Waste:

  • Solid Waste: All solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent materials, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[1]

  • Liquid Waste: Unused solutions of this compound that have not been chemically deactivated should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain. [1]

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. To prevent injury, do not recap or bend needles.

Quantitative Data and Chemical Properties

ParameterValueSource(s)
Storage Temperature (Powder) -20°C[2][3]
Storage Temperature (in Solvent) -80°C[2]
Solubility in DMSO 50 mg/mL (76.37 mM)[2]
Molecular Weight 654.71 g/mol [2][3]
CAS Number 154674-81-4[2][3]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound waste.

Ac_YVAD_AOM_Disposal_Workflow cluster_assessment Initial Assessment cluster_ppe Safety Precautions cluster_disposal Disposal Path cluster_spill Spill Response start This compound Waste Generated waste_type Determine Waste Type (Solid, Liquid, Sharps) start->waste_type ppe Wear Appropriate PPE (Lab Coat, Goggles, Double Gloves) waste_type->ppe solid_waste Solid Waste: Collect in Labeled Hazardous Waste Container ppe->solid_waste Solid liquid_waste Liquid Waste: Collect in Labeled Hazardous Waste Container ppe->liquid_waste Liquid sharps_waste Sharps: Dispose in Designated Sharps Container ppe->sharps_waste Sharps ehs_consult Consult Institutional EHS for Pickup and Final Disposal solid_waste->ehs_consult liquid_waste->ehs_consult sharps_waste->ehs_consult spill Spill Occurs contain_spill Contain Spill with Absorbent Material spill->contain_spill clean_area Clean Area with Detergent and Water contain_spill->clean_area dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste clean_area->dispose_spill_waste dispose_spill_waste->ehs_consult

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-YVAD-AOM
Reactant of Route 2
Ac-YVAD-AOM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.